(S)-2-Aminopentan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426235 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22724-81-8 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-2-Aminopentan-1-ol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of (S)-2-aminopentan-1-ol, a chiral amino alcohol crucial for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a chiral building block in the synthesis of complex molecules.
Chemical Structure and Identification
This compound, also known as L-Norvalinol, is a chiral compound with the stereochemistry designated as (S). Its structure consists of a five-carbon chain with an amino group at the second carbon and a primary alcohol at the first carbon.
Chemical Structure:
Identifiers:
-
Synonyms: L-Norvalinol, (S)-(+)-2-Amino-1-pentanol
-
CAS Number: 22724-81-8
-
Molecular Formula: C5H13NO[4]
-
Molecular Weight: 103.16 g/mol [4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid or crystalline solid | [6][7] |
| Melting Point | 44-48 °C | |
| Boiling Point | 194-195 °C (for the racemic mixture) | [6][7] |
| Density | 0.922 g/mL at 25 °C (for the racemic mixture) | [6][7] |
| Solubility | Soluble in water, ethanol, and dimethylformamide | [6][7] |
| Optical Rotation | [α]20/D +17° (c = 1 in chloroform) | |
| Flash Point | 101 °C (closed cup) | |
| pKa | Not experimentally determined; can be estimated using computational methods. |
Synthesis of this compound
This compound is typically synthesized by the reduction of the corresponding amino acid, L-norvaline. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and borane complexes being the most common.
Experimental Protocol: Reduction of L-Norvaline using Lithium Aluminum Hydride (LAH)
This protocol describes a general procedure for the reduction of an α-amino acid to its corresponding amino alcohol using LAH.[1]
Materials:
-
L-Norvaline
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethyl Ether
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Water
Procedure:
-
An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.
-
A suspension of LAH (1.5 equivalents) in anhydrous THF is prepared in the flask.
-
The mixture is cooled to 10°C in an ice bath.
-
L-norvaline (1 equivalent) is added in portions over 30 minutes, controlling the rate of hydrogen evolution.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled to 10°C and diluted with anhydrous ethyl ether.
-
The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.
-
The combined organic filtrates are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, L-norvaline.
Applications in Drug Development
This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is as an intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Telaprevir
A notable application of this compound is its use as a key intermediate in the synthesis of Telaprevir, an antiviral drug used for the treatment of Hepatitis C. The synthesis of Telaprevir is a multi-step process where the chiral center of this compound is incorporated into the final drug structure.
Experimental Workflow: Role in Telaprevir Synthesis
The following diagram outlines the logical flow of how this compound is utilized in a multi-step synthesis to produce a complex drug molecule like Telaprevir.
Potential Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, its precursor, L-norvaline, has been studied for its biological effects. L-norvaline has been shown to influence several signaling pathways, and it is plausible that L-norvalinol could exhibit similar or related activities.
One of the key pathways affected by L-norvaline is the ERK/MAPK signaling pathway, which is involved in cell survival and neuroprotection.[8] L-norvaline has been investigated as a potential therapeutic agent for conditions like Alzheimer's disease due to its ability to inhibit arginase and modulate this pathway.[9]
Postulated Signaling Pathway Involvement
The diagram below illustrates the potential influence of L-norvaline (and by extension, its derivative this compound) on the ERK/MAPK signaling pathway, based on existing research on L-norvaline.
It is important to note that further research is required to directly implicate this compound in these or any other signaling pathways.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is a combustible liquid and should be stored accordingly.
Conclusion
This compound is a versatile and valuable chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry makes it an essential starting material for the enantioselective synthesis of drugs. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical research and drug development. Further investigation into its potential biological activities may open new avenues for its direct therapeutic use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. CN101007772A - Synthesis method of chiral norvaline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S)-2-Aminopentan-1-ol (CAS: 22724-81-8)
Introduction
(S)-2-Aminopentan-1-ol, also known by its synonym L-Norvalinol, is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it a valuable intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, safety data, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and use in synthetic applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 22724-81-8[1][2][3][4] |
| IUPAC Name | (2S)-2-aminopentan-1-ol[1] |
| Synonyms | L-Norvalinol, (S)-(+)-2-Amino-1-pentanol, H-NVA-OL[1] |
| Molecular Formula | C₅H₁₃NO[1][2][3] |
| InChI Key | ULAXUFGARZZKTK-YFKPBYRVSA-N |
| SMILES String | CCC--INVALID-LINK--CO |
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Weight | 103.16 g/mol [2][3] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 44-48 °C[1] |
| Boiling Point | 195.6 °C[1] |
| Density | 0.915 g/mL[1] |
| Flash Point | 101 °C (213.8 °F) - closed cup |
| Optical Activity | [α]20/D +17° (c = 1 in chloroform)[1] |
| pKa (Predicted) | 12.88 ± 0.10[1] |
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are mandatory during handling, storage, and disposal.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Target Organs | Respiratory system |
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Avoid breathing dust or vapors.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[8][9] Store in an inert atmosphere as the compound may be air-sensitive.[8]
Applications in Research and Drug Development
As a chiral building block, this compound is primarily used in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. This is crucial in drug development, where enantiomeric purity often dictates therapeutic efficacy and safety.
-
Antiviral Agents: It serves as a key intermediate in one of the synthetic routes for Telaprevir, an antiviral drug used for the treatment of Hepatitis C.[1]
-
CRF-1 Antagonists: The compound is used as a substrate to prepare complex tricyclic heterocyclic compounds that have been investigated as potential antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor, a target for treating anxiety and depression.[1]
-
Chiral Ligands: Like other 1,2-amino alcohols, it can be used to synthesize chiral ligands for asymmetric catalysis.
Experimental Protocols
Detailed experimental procedures are critical for reproducible scientific outcomes. Below is a representative protocol for the chiral resolution of racemic 2-aminopentan-1-ol, a common method for obtaining the enantiomerically pure compound.
Protocol: Chiral Resolution of Racemic 2-Aminopentan-1-ol
This protocol is based on the general principle of forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. N-tosyl-L-leucine is an effective resolving agent for such separations.[10]
Materials:
-
Racemic 2-aminopentan-1-ol
-
N-tosyl-L-leucine (resolving agent)
-
Methanol (solvent for crystallization)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) (extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-aminopentan-1-ol in a minimal amount of warm methanol in a flask.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the resolving agent (N-tosyl-L-leucine) in warm methanol.
-
Slowly add the resolving agent solution to the amino alcohol solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
The solid obtained is the diastereomeric salt of this compound and N-tosyl-L-leucine (assuming it is the less soluble form). The enantiomeric purity can be checked at this stage by techniques like chiral HPLC after liberating a small sample.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add 1 M NaOH solution dropwise while stirring until the pH of the solution is strongly basic (pH > 11), ensuring all the salt has dissolved and the free amine is liberated.[11]
-
Transfer the aqueous solution to a separatory funnel and extract the free this compound with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Synthetic Pathways
A common and direct synthetic route to this compound (L-Norvalinol) is the chemical reduction of the corresponding natural α-amino acid, L-Norvaline. This method preserves the stereochemistry of the starting material.
General Reaction: The carboxylic acid functional group of L-Norvaline is reduced to a primary alcohol using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).
References
- 1. L-NORVALINOL | 22724-81-8 [chemicalbook.com]
- 2. 22724-81-8 this compound AKSci 1401AB [aksci.com]
- 3. scbt.com [scbt.com]
- 4. (2S)-2-aminopentan-1-ol | C5H13NO | CID 6951248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nelsonjameson.com [nelsonjameson.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Synthesis of L-Norvalinol from L-Norvaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of L-Norvalinol, a valuable chiral building block in pharmaceutical development, from its parent amino acid, L-norvaline. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the efficient and effective production of this amino alcohol.
Introduction
L-Norvalinol ((S)-2-aminopentan-1-ol) is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its structural similarity to other amino alcohols makes it a crucial component in the synthesis of various pharmaceutical agents and as a chiral auxiliary. The most common and direct method for the synthesis of L-Norvalinol is the reduction of the carboxylic acid moiety of L-norvaline. This guide will focus on the most prevalent and effective reduction methods, including the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Synthetic Pathways
The primary transformation in the synthesis of L-Norvalinol from L-norvaline is the reduction of the carboxylic acid to a primary alcohol. The general chemical equation for this conversion is:
Caption: General reaction scheme for the reduction of L-norvaline to L-Norvalinol.
The choice of reducing agent is critical and influences the reaction conditions, yield, and safety considerations. The following sections provide detailed protocols for the most common methods.
Experimental Protocols
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of directly reducing carboxylic acids to alcohols. This method is highly effective and generally provides good yields. The following protocol is adapted from the well-established procedure for the reduction of L-valine to L-valinol, a structurally similar amino acid.
Experimental Workflow:
Caption: Workflow for the LiAlH₄ reduction of L-norvaline.
Detailed Protocol:
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: The suspension is cooled to 0 °C in an ice bath. L-norvaline (1.0 equivalent) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.
-
Work-up: The reaction mixture is cooled to 0 °C and the excess LiAlH₄ is cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF or another suitable solvent like diethyl ether.
-
Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude L-Norvalinol can be purified by vacuum distillation or recrystallization.
Reduction with Sodium Borohydride (NaBH₄) and Iodine (I₂)
Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce carboxylic acids directly. However, in the presence of iodine, it forms diborane in situ, which is a powerful reducing agent for carboxylic acids. This method offers a safer alternative to LiAlH₄.
Experimental Workflow:
Caption: Workflow for the NaBH₄/I₂ reduction of L-norvaline.
Detailed Protocol:
-
Apparatus Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with sodium borohydride (3.0-4.0 equivalents) and L-norvaline (1.0 equivalent) suspended in anhydrous THF.
-
Reaction: The suspension is cooled to 0 °C. A solution of iodine (1.0-1.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the mixture is stirred at room temperature for a few hours and then refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is cooled to 0 °C and the excess borane is quenched by the slow addition of methanol. The mixture is then acidified with aqueous HCl and subsequently made basic with aqueous NaOH.
-
Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified as described for the LiAlH₄ method.
Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally friendly method for the reduction of carboxylic acids or their esters. This method often requires the pre-formation of an ester from the amino acid, followed by hydrogenation under pressure using a heterogeneous catalyst.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of L-norvaline ester.
Detailed Protocol:
-
Esterification: L-norvaline is first converted to its corresponding ester (e.g., ethyl ester) by refluxing in ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).
-
Hydrogenation: The isolated L-norvaline ester is dissolved in a suitable solvent (e.g., ethanol, water) and placed in a high-pressure autoclave with a hydrogenation catalyst (e.g., Ruthenium on carbon, Ru/C).
-
Reaction: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 bar). The reaction mixture is heated and stirred for several hours until the reaction is complete.
-
Isolation and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting L-Norvalinol is purified by vacuum distillation or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | LiAlH₄ Reduction | NaBH₄/I₂ Reduction | Catalytic Hydrogenation (of ester) |
| Starting Material | L-norvaline | L-norvaline | L-norvaline ethyl ester |
| Key Reagents | LiAlH₄ | NaBH₄, I₂ | H₂, Ru/C (or other catalyst) |
| Solvent | Anhydrous THF | Anhydrous THF | Ethanol, Water |
| Temperature | Reflux (approx. 66 °C) | Reflux (approx. 66 °C) | 100-150 °C |
| Pressure | Atmospheric | Atmospheric | 50-100 bar |
| Reaction Time | 12-18 hours | 4-8 hours | 6-24 hours |
| Typical Yield | 70-85% | 65-80% | 80-95% |
| Safety Concerns | Highly flammable, reacts violently with water | Hydrogen evolution, iodine handling | High pressure, flammable gas |
Characterization of L-Norvalinol
Accurate characterization of the synthesized L-Norvalinol is crucial to confirm its identity and purity. The following are expected spectroscopic data for L-Norvalinol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a broad O-H stretch for the alcohol and N-H stretches for the amine.
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight.
Conclusion
The synthesis of L-Norvalinol from L-norvaline can be achieved through several effective reduction methods. The choice of method will depend on the available equipment, safety considerations, and desired scale of the reaction. The LiAlH₄ reduction is a classic and reliable method, while the NaBH₄/I₂ system offers a safer alternative. For larger-scale and more environmentally friendly production, catalytic hydrogenation of the corresponding ester is a highly attractive option. Careful execution of the experimental protocols and thorough characterization of the final product are essential for successful synthesis.
An In-depth Technical Guide to the Physical Properties of (S)-2-Aminopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol that serves as a valuable building block in organic synthesis. [1] Its specific stereochemistry and bifunctional nature, containing both a primary amine and a primary alcohol, make it a crucial intermediate in the preparation of complex chiral molecules, including pharmaceuticals. For instance, it is utilized as an intermediate in a key synthetic step for the antiviral agent telaprevir and in the preparation of potential antagonists for corticotropin-releasing factor-1. This guide provides a detailed overview of its core physical properties, the experimental methodologies used to determine them, and logical workflows relevant to its characterization.
Compound Identification and Chemical Structure
This compound is the S-enantiomer of 2-aminopentan-1-ol. The molecule contains a single chiral center at the second carbon atom, to which the amine group is attached.
| Identifier | Value |
| IUPAC Name | (2S)-2-aminopentan-1-ol |
| Synonyms | (S)-(+)-2-Amino-1-pentanol, L-Norvalinol |
| CAS Number | 22724-81-8 |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol [2] / 103.17 g/mol [1] |
| SMILES String | CCC--INVALID-LINK--CO |
| InChI Key | ULAXUFGARZZKTK-YFKPBYRVSA-N |
Physical and Chemical Properties
The physical properties of this compound are summarized below. Data for properties such as boiling point and density, which are not significantly affected by stereoisomerism, may be reported from measurements of the racemic (DL) mixture.
| Property | Value | Conditions |
| Physical State | Liquid or crystalline solid[3] | 20 °C |
| Melting Point | 44-48 °C (lit.) | |
| Boiling Point | 194-195 °C (lit.)[3] | 760 mmHg |
| 85 °C | 8 mmHg[4] | |
| Density | 0.922 g/mL (lit.)[3] | at 25 °C |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Refractive Index (n20/D) | 1.4511 (lit.)[3] | at 20 °C |
| Solubility | Soluble in water, ethanol, and dimethylformamide.[3] | |
| Optical Rotation [α]20/D | +17° | c = 1 in chloroform |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of chiral molecules like this compound are outlined below. These represent standard methodologies employed in chemical research and quality control.
Melting Point Determination
The melting point is determined using a calibrated melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this literature value is 44-48 °C.
Boiling Point Determination
The boiling point is measured at a specific pressure, as it varies with atmospheric pressure.
-
Apparatus: A small quantity of the liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
-
Heating: The flask is heated gently.
-
Measurement: The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This temperature is recorded along with the atmospheric pressure. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a reduced pressure (e.g., 85 °C at 8 mmHg).[4]
Density Measurement
The density of a liquid is typically determined using a pycnometer or a digital density meter.
-
Calibration: The volume of the pycnometer is precisely determined by weighing it empty and then filled with a reference substance of known density, such as deionized water, at a specific temperature (e.g., 25 °C).
-
Sample Measurement: The pycnometer is cleaned, dried, and weighed. It is then filled with this compound and weighed again at the same temperature.
-
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Optical Rotation Measurement (Polarimetry)
Optical rotation is a critical property for chiral compounds, confirming their stereochemical identity and purity.[5] It is measured using a polarimeter.
-
Sample Preparation: A solution of known concentration (c) is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 1 g per 100 mL of chloroform).[6]
-
Measurement: The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution. Monochromatic light (usually the sodium D-line, 589 nm) is passed through the sample.[5][6]
-
Observation: The analyzer is rotated until the light is extinguished or at a minimum intensity. The observed angle of rotation (α_obs) is recorded. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).[6]
-
Calculation of Specific Rotation ([α]): The specific rotation is a standardized physical constant calculated using the formula: [α] = α_obs / (l × c) For this compound, the specific rotation is +17° under the specified conditions, indicating it is dextrorotatory.
Diagrams and Workflows
Isomeric Relationships
The following diagram illustrates the relationship between the stereoisomers of 2-Aminopentan-1-ol.
Caption: Stereoisomers of 2-Aminopentan-1-ol.
General Workflow for Synthesis and Purification
This diagram outlines a general synthetic route for chiral amino alcohols, such as this compound, often starting from a corresponding chiral amino acid.
Caption: Synthesis workflow for this compound.
Experimental Workflow for Chiral Purity Analysis
This diagram shows the process of using polarimetry to confirm the enantiomeric identity and estimate the purity of a chiral sample.
Caption: Workflow for optical rotation analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. DL-2-Aminopentan-1-ol | 16369-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
(S)-2-Aminopentan-1-ol: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol with potential applications in organic synthesis. This document provides a summary of publicly available information regarding its properties. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific mechanism of action. To date, there is no detailed information on its receptor binding profile, associated signaling pathways, or quantitative pharmacological data.
Chemical and Physical Properties
This compound is a compound with the linear formula CH3(CH2)2CH(NH2)CH2OH.[1] It is recognized as a versatile building block in organic chemistry due to its bifunctional nature, possessing both an amino and a hydroxyl group.[2] This characteristic allows for its use in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 22724-81-8 | [1] |
| Molecular Formula | C5H13NO | [3][4] |
| Molecular Weight | 103.16 g/mol | [1] |
| Melting Point | 44-48 °C (lit.) | [1] |
| Optical Activity | [α]20/D +17°, c = 1 in chloroform | [1] |
| Synonyms | L-Norvalinol | [1] |
Putative Biological Roles and Applications
While the direct mechanism of action of this compound is not documented, related amino alcohols and amino acids have known biological activities. Amino acids, for instance, are crucial in microbial control and drug development, acting as nutrients, and influencing cell division and communication.[5] D-amino acids have been studied as anti-biofilm agents.[5] Amino alcohols like 2-Amino-1-Butanol are utilized in preparing specialized reagents and as starting materials for various synthetic transformations.[2]
(S)-(+)-2-Amino-1-pentanol has been used as a model compound in studies of dilution enthalpies and as an intermediate in the synthesis of tricyclic heterocyclic compounds and the antiviral agent telaprevir.[1]
Gaps in Knowledge and Future Directions
The current body of scientific literature lacks specific studies investigating the mechanism of action of this compound. There are no available receptor binding assays, functional studies, or in vivo experiments that would elucidate its pharmacological effects. The signaling pathways it may modulate and its quantitative effects (e.g., IC50, EC50, Ki) remain unknown.
Future research should focus on:
-
Receptor Screening: Broad screening against a panel of common biological targets to identify potential binding partners.
-
Functional Assays: Cellular assays to determine if the compound acts as an agonist, antagonist, or modulator of any identified targets.
-
In Vivo Studies: Animal models to investigate the physiological and potential therapeutic effects of this compound.
Conclusion
This compound is a chemical entity with established synthetic utility. However, its biological mechanism of action is not currently understood. This represents a significant knowledge gap. Further research is required to characterize its pharmacological profile and to determine its potential as a therapeutic agent. Without such data, any discussion of its mechanism of action would be purely speculative.
Safety Information
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, such as eye shields and gloves, should be used when handling this compound.[1]
References
- 1. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multimodal Role of Amino Acids in Microbial Control and Drug Development [mdpi.com]
The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Biological Activity
Chiral amino alcohols are a critical class of organic compounds that hold a significant position in the landscape of modern drug discovery and development.[1][2][3] Their inherent stereochemistry is frequently a determining factor in their pharmacological activity, with different enantiomers often exhibiting vastly different potencies and physiological effects.[1][4] Biological systems, being composed of chiral entities such as amino acids and sugars, often interact stereoselectively with chiral drugs.[1]
In the case of amino alcohols, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[1][5] This principle underscores the paramount importance of developing enantiomerically pure compounds to ensure drug efficacy and safety.[1][6][7] Chiral amino alcohols are not only biologically active molecules themselves but also serve as versatile building blocks for the synthesis of other complex chiral molecules and pharmaceuticals.[5][8][9]
Key Biological Activities and Mechanisms of Action
The structural motif of a chiral amino alcohol is a key pharmacophore in many classes of drugs, imparting specific biological activities through precise interactions with macromolecular targets like receptors and enzymes.
Adrenergic Receptor Modulation: The Case of β-Blockers
A classic example of the stereospecificity of chiral amino alcohols is found in β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular disorders like hypertension and angina.[10][11] These drugs are typically aryloxy propanolamines possessing a single stereogenic center.[4]
The biological activity resides almost exclusively in the (S)-enantiomer. For instance, the (S)-(-)-enantiomer of propranolol has a binding affinity for β-adrenergic receptors that is approximately 100 times greater than its (R)-(+)-counterpart.[1] This dramatic difference is due to the specific three-point interaction between the more active enantiomer and the receptor binding site. The key functional groups—the hydroxyl group, the secondary amine, and the aromatic ring system—must be in a precise spatial arrangement to achieve optimal binding and antagonism of the receptor.[12] The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit and is thus significantly less active.[4]
The mechanism involves competitive antagonism at β-adrenergic receptors, preventing endogenous catecholamines like norepinephrine and epinephrine from binding and stimulating the receptor. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility.
Figure 1: β-Adrenergic signaling and its inhibition by a chiral β-blocker.
Anticancer Activity
Chiral amino alcohols and their metal complexes have demonstrated significant potential as anticancer agents.[13][14] Studies have shown that the cytotoxic effects of these compounds can be highly enantioselective, with one enantiomer being significantly more potent against cancer cell lines than the other.[13] For example, certain optically active conjugated diynols derived from chiral amino alcohols have shown remarkable differences in cytotoxicity against HepG2 and HeLa cancer cells.[13]
Furthermore, metal complexes synthesized with chiral amino alcohol ligands have shown promising anticancer activities.[14][15][16] For instance, a series of Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺ complexes incorporating chiral amino alcohols displayed cytotoxic effects against the A549 human lung cancer cell line.[15] The biological activity of these complexes is influenced by the metal center and the specific geometry enforced by the chiral ligand.[14]
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[17][18] Chiral amino alcohols are key structural components in various enzyme inhibitors. The precise three-dimensional structure of the amino alcohol is crucial for fitting into the enzyme's active site and blocking its function. An enzyme inhibition assay is a fundamental laboratory test used to determine the efficacy of a compound in reducing or blocking the activity of a target enzyme.[17][19] This is vital for the development of drugs for a wide range of diseases, from infections to cancer.[17][18]
Quantitative Biological Data
The biological activity of chiral amino alcohols is quantified using various metrics, such as the half-maximal inhibitory concentration (IC₅₀), the equilibrium inhibition constant (Kᵢ), and the half-maximal effective concentration (EC₅₀). These values provide a measure of a compound's potency and its affinity for its biological target.
Table 1: Stereoselective Binding of Adrenergic Receptor Ligands
| Compound | Receptor | Enantiomer | Binding Affinity (Kᵢ) | Eudismic Ratio (S/R) | Reference |
| Propranolol | β-Adrenergic | (S)-(-)-Propranolol | High | ~100-130 | [1],[4] |
| (R)-(+)-Propranolol | Low | ||||
| Metoprolol | β-Adrenergic | (S)-Metoprolol | High | ~270 | [4] |
| (R)-Metoprolol | Low | ||||
| Fragment A | β₂ Adrenoceptor | N/A | 140 µM | ~10 (vs. β₁) | [20] |
| β₁ Adrenoceptor | N/A | 1300 µM |
Note: The Eudismic Ratio represents the ratio of the affinities or potencies of the more active (eutomer) to the less active (distomer) enantiomer.
Table 2: Cytotoxicity of Chiral Amino Alcohol Metal Complexes against A549 Human Lung Cancer Cells
| Complex ID | Metal Ion(s) | Ligand Type | IC₅₀ (µM) | Reference |
| (I) | Ni²⁺ | Amino Alcohol | > 50 | [15] |
| (II) | Co²⁺ | Amino Alcohol | > 50 | [15] |
| (III) | Cu²⁺ | Amino Alcohol | 29.3 | [15] |
| (IV) | Cu²⁺ | Amino Alcohol | > 50 | [15] |
| (V) | Zn²⁺ | Amino Alcohol | 17.8 | [15] |
| (VI) | Co²⁺ | Amino Alcohol | > 50 | [15] |
| (VII) | Zn²⁺ | Amino Alcohol | > 50 | [15] |
| Cisplatin | Pt²⁺ | (Control) | 12.5 | [15] |
Experimental Protocols
The determination of biological activity involves a range of standardized assays. Below are detailed methodologies for key experiments relevant to chiral amino alcohols.
Radioligand Binding Assay for Adrenergic Receptor Affinity
Radioligand binding assays are considered the gold standard for quantifying receptor density and determining the binding affinity of a ligand for a receptor.[21] This protocol describes a competition binding assay to determine the Kᵢ of a chiral amino alcohol for a β-adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the β-adrenergic receptor of interest. This is typically done through homogenization followed by centrifugation to pellet the membranes.
-
Assay Setup: In a 96-well plate, set up reactions containing:
-
Total Binding: Cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-Cyanopindolol or ³H-Dihydroalprenolol), and assay buffer.[21][22]
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate the receptors.[21]
-
Competition Binding: Cell membranes, the radioligand, and varying concentrations of the test compound (the chiral amino alcohol enantiomers).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Figure 2: Experimental workflow for a radioligand binding assay.
Cell Viability (Cytotoxicity) Assay
Cell viability assays are fundamental for assessing the cytotoxic effects of potential anticancer compounds.[23][24] Colorimetric assays, such as the MTT or WST-1 assay, are commonly used. They measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[24][25]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well microplate at an optimized density and allow them to adhere overnight in a CO₂ incubator.[25]
-
Compound Treatment: Prepare serial dilutions of the chiral amino alcohol compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include wells for a negative control (media with vehicle) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT solution at 0.5 mg/mL or WST-1 reagent) to each well.[24][26]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the tetrazolium salt (MTT, WST-1) to a colored formazan product.[24]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the insoluble purple formazan crystals.[26] This step is not required for WST-1, as its formazan product is water-soluble.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[25][26]
-
Data Analysis:
-
Normalize the absorbance values to the negative control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Figure 3: Experimental workflow for a cell viability assay (e.g., MTT).
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a chiral amino alcohol against a target enzyme using a spectrophotometric assay.[17]
Methodology:
-
Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (test compound).[17]
-
Assay Setup: Design the experiment in a 96-well plate.[27] Include the following controls:
-
100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).
-
0% Activity Control (Blank): Substrate and buffer (no enzyme).
-
Test Wells: Enzyme, substrate, buffer, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle for the control) to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer or microplate reader. Monitor the change in absorbance over time at a wavelength specific to the product or substrate. This provides the reaction rate (velocity).[17]
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to a suitable model to determine the IC₅₀ value. Further kinetic studies (varying both substrate and inhibitor concentrations) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[28]
-
Figure 4: Experimental workflow for an enzyme inhibition assay.
Conclusion
Chiral amino alcohols are a cornerstone of medicinal chemistry, exhibiting a wide range of important biological activities that are profoundly dependent on their stereochemistry. Their roles as potent adrenergic receptor modulators, promising anticancer agents, and effective enzyme inhibitors highlight their therapeutic potential. The stark differences in activity between enantiomers, as exemplified by beta-blockers, mandate the use of stereoselective synthesis and rigorous biological evaluation. The experimental protocols detailed herein provide a foundational framework for researchers to quantify the activity of novel chiral amino alcohols, facilitating the rational design and development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Beta-Blockers – Chiralpedia [chiralpedia.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05576G [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. blog.biobide.com [blog.biobide.com]
- 19. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 20. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. dojindo.com [dojindo.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-2-Aminopentan-1-ol: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and defined stereochemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceuticals and other complex chiral molecules.
Physicochemical and Spectroscopic Data
This compound is a colorless solid or liquid with a characteristic amine-like odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 103.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid or crystalline solid | --INVALID-LINK-- |
| Melting Point | 44-48 °C | Sigma-Aldrich |
| Boiling Point | 194-195 °C | --INVALID-LINK-- |
| Density | 0.922 g/mL at 25 °C | --INVALID-LINK-- |
| Specific Rotation ([α]²⁰/D) | +17° (c = 1 in chloroform) | Sigma-Aldrich |
| Solubility | Soluble in water, ethanol, and dimethylformamide | --INVALID-LINK-- |
| CAS Number | 22724-81-8 | Sigma-Aldrich |
Synthesis of this compound
The enantiomerically pure form of 2-aminopentan-1-ol is most commonly obtained through two primary strategies: the reduction of the corresponding chiral amino acid, L-norvaline, or the resolution of a racemic mixture of 2-aminopentan-1-ol.
Enantioselective Synthesis via Reduction of L-Norvaline
A reliable method for the synthesis of this compound is the reduction of the carboxylic acid functionality of the readily available and relatively inexpensive amino acid, L-norvaline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Experimental Protocol: Reduction of L-Norvaline with LiAlH₄
This protocol is adapted from the procedure for the reduction of L-valine to L-valinol.[1]
Materials:
-
L-Norvaline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (Celite®)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
-
To the flask, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add L-norvaline (1.0 equivalent) in portions to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential and dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for at least 1 hour.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization.
| Reactant/Product | Molar Ratio | Typical Yield | Enantiomeric Excess (e.e.) |
| L-Norvaline | 1.0 | 85-95% | >98% |
| LiAlH₄ | 1.2 | - | - |
| This compound | - | - | - |
Chiral Resolution of Racemic 2-Aminopentan-1-ol
An alternative route to enantiomerically pure this compound is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is based on a general procedure for the resolution of amino alcohols.[2]
Materials:
-
Racemic 2-aminopentan-1-ol
-
L-(+)-Tartaric acid
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Dissolve racemic 2-aminopentan-1-ol (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, also with gentle heating.
-
Add the tartaric acid solution to the amine solution and stir.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystalline salt can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC or polarimetry.
-
To liberate the free amine, dissolve the crystalline salt in water and add a strong base (e.g., NaOH solution) until the pH is basic (pH > 11).
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
| Resolving Agent | Molar Ratio (Amine:Acid) | Typical Yield of Resolved Amine | Enantiomeric Excess (e.e.) |
| L-(+)-Tartaric Acid | 1:0.5 to 1:1 | 30-45% (per enantiomer) | >95% (after recrystallization) |
Applications in Asymmetric Synthesis
This compound serves as a versatile chiral building block in a variety of asymmetric transformations, primarily through its use as a precursor to chiral auxiliaries and ligands, and as a key intermediate in the synthesis of complex molecules like pharmaceuticals.
Synthesis of the Antiviral Drug Telaprevir
This compound is a crucial starting material for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The amino alcohol is converted into a protected amino aldehyde, which then participates in a multi-component reaction.
Experimental Protocol: Synthesis of an N-Protected (S)-2-aminopentanal Intermediate
This protocol is a generalized procedure based on common synthetic transformations.
Materials:
-
This compound
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)
-
Suitable solvent (e.g., Dichloromethane)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
Procedure:
Part A: N-Protection
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Add a base (e.g., triethylamine, 1.2 equivalents) if necessary, depending on the protecting group.
-
Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the N-protected amino alcohol.
Part B: Oxidation
-
Dissolve the N-protected this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected (S)-2-aminopentanal. This aldehyde is often used immediately in the next step without further purification.
| Reaction Step | Key Reagents | Typical Yield |
| N-Protection (Boc) | Di-tert-butyl dicarbonate | >95% |
| Oxidation | Dess-Martin periodinane | 80-90% (crude) |
Precursor to Chiral Auxiliaries and Ligands
This compound can be readily converted into chiral oxazolidinones, which are powerful chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions and alkylations. Furthermore, it can serve as a scaffold for the synthesis of various chiral ligands for asymmetric catalysis.
Experimental Protocol: Synthesis of (S)-4-propyloxazolidin-2-one
This is a general procedure for the synthesis of oxazolidinones from amino alcohols.
Materials:
-
This compound
-
Diethyl carbonate (or a phosgene equivalent like triphosgene)
-
Base (e.g., Potassium carbonate)
-
Suitable solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), diethyl carbonate (1.5-2.0 equivalents), and a catalytic amount of a base like potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess diethyl carbonate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield (S)-4-propyloxazolidin-2-one.
| Product | Key Reagents | Typical Yield |
| (S)-4-propyloxazolidin-2-one | Diethyl carbonate, K₂CO₃ | 70-85% |
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its ready availability through both enantioselective synthesis from L-norvaline and chiral resolution provides accessible routes to this important molecule. Its applications in the synthesis of complex pharmaceuticals, such as Telaprevir, and as a precursor to widely used chiral auxiliaries and ligands, underscore its significance in modern organic chemistry and drug development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this chiral synthon in their own synthetic endeavors.
References
An In-Depth Technical Guide to the Stereochemistry of 2-Aminopentan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-aminopentan-1-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Due to the presence of a chiral center at the second carbon atom, 2-aminopentan-1-ol exists as a pair of enantiomers: (R)-2-aminopentan-1-ol and (S)-2-aminopentan-1-ol. The distinct three-dimensional arrangement of these isomers is critical, as it dictates their interactions with other chiral molecules and biological systems.
Stereoisomers of 2-Aminopentan-1-ol
The two enantiomers of 2-aminopentan-1-ol are non-superimposable mirror images of each other. Their stereochemical relationship is depicted in the diagram below.
Physicochemical Properties
The enantiomers of 2-aminopentan-1-ol share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic that distinguishes enantiomers.
| Property | (R)-2-aminopentan-1-ol | This compound | Racemic (dl)-2-aminopentan-1-ol |
| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol | 103.16 g/mol | 103.16 g/mol |
| CAS Number | 80696-30-6 | 22724-81-8 | 4146-04-7 |
| Melting Point | 44-48 °C[1][2] | 44-48 °C | Not specified |
| Boiling Point | Not specified | Not specified | 194-195 °C |
| Density | Not specified | Not specified | 0.922 g/mL at 25 °C |
| Specific Rotation [α]²⁰/D | -17° (c=1 in chloroform)[1][2] | +17° (c=1 in chloroform)[3] | 0° |
Experimental Protocols
Enantioselective Synthesis of 2-Aminopentan-1-ol Isomers
A common and effective method for the enantioselective synthesis of (R)- and this compound is the reduction of the corresponding enantiomers of norvaline.
Objective: To synthesize enantiomerically pure this compound from L-norvaline. The same procedure can be followed using D-norvaline to obtain (R)-2-aminopentan-1-ol.
Materials:
-
L-Norvaline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve L-norvaline in anhydrous THF.
-
Slowly add the L-norvaline solution to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Chiral Separation of 2-Aminopentan-1-ol Enantiomers by HPLC
For the analysis of enantiomeric purity and for the separation of racemic mixtures, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.
Objective: To separate the enantiomers of a racemic mixture of 2-aminopentan-1-ol using chiral HPLC.
Instrumentation:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Chiral column (e.g., a polysaccharide-based column such as Chiralpak or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC)
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.
Procedure:
-
Prepare a standard solution of racemic 2-aminopentan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column and record the chromatogram.
-
The two enantiomers should be resolved into two separate peaks. The retention times will be specific to the column and conditions used.
Biological Significance and Applications in Drug Development
While specific biological activities and signaling pathway involvements for the individual enantiomers of 2-aminopentan-1-ol are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological effects. The spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition by chiral biological targets such as enzymes and receptors.
Chiral amino alcohols are a valuable class of compounds in drug development, often serving as key intermediates or chiral building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, this compound is used as an intermediate in the synthesis of the antiviral agent telaprevir.[3] The (R)-enantiomer has been utilized as a chiral building block for the preparation of potent dual toll-like receptor modulators.[1]
The differential biological activity of enantiomers is a fundamental concept in drug design. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and separate the individual stereoisomers of molecules like 2-aminopentan-1-ol is of paramount importance for the development of safer and more effective drugs.
Although no specific signaling pathways have been directly linked to 2-aminopentan-1-ol isomers, amino acids and their derivatives are known to be involved in various cellular signaling processes, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism. The structural similarity of 2-aminopentan-1-ol to amino acids suggests potential interactions with such pathways, which could be a subject for future research.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Aminopentan-1-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-2-aminopentan-1-ol as a chiral auxiliary in asymmetric synthesis. The primary application involves its conversion to the corresponding (4S)-4-propyl-2-oxazolidinone, which serves as a powerful tool for stereoselective carbon-carbon bond formation, particularly in asymmetric alkylation and aldol reactions. This methodology is invaluable for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical development.
Principle of Asymmetric Induction
This compound is a readily available chiral building block. For its application as a chiral auxiliary, it is first converted into the rigid heterocyclic system, (4S)-4-propyl-1,3-oxazolidin-2-one. This is typically achieved by reacting the amino alcohol with diethyl carbonate or a similar reagent.
Once the oxazolidinone is formed, it can be N-acylated with a desired carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate that is chelated to the metal cation. The propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired chiral product with high enantiomeric purity.
Diagram of the General Workflow
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with (S)-2-Aminopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminopentan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, along with a defined stereocenter, makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using this compound, with a focus on its application in the synthesis of the antiviral drug Telaprevir and as a precursor for tricyclic heterocyclic compounds with potential as corticotropin-releasing factor-1 (CRF1) antagonists.
Introduction
Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, where stereochemistry plays a critical role in therapeutic efficacy and safety. This compound, also known as L-Norvalinol, offers a versatile scaffold for the introduction of chirality and further molecular elaboration. Its applications span various therapeutic areas, including antiviral and central nervous system (CNS) drug discovery.
Synthesis of a Key Intermediate for Telaprevir
This compound is a crucial precursor for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The synthesis involves the formylation of the amino group followed by oxidation of the alcohol to an aldehyde, which then undergoes a Passerini reaction.
Experimental Protocol: Synthesis of (S)-N-(1-oxopentan-2-yl)formamide
This protocol details the synthesis of the key aldehyde intermediate from (S)-N-(1-hydroxypentan-2-yl)formamide, which is derived from this compound.
Materials:
-
(S)-N-(1-hydroxypentan-2-yl)formamide
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
-
Oxidation: To the stirred solution, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 15-20 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-N-(1-oxopentan-2-yl)formamide.
Quantitative Data
| Intermediate | Starting Material | Reagent | Solvent | Yield (%) | Purity (%) | Analytical Method | Reference |
| (S)-N-(1-oxopentan-2-yl)formamide | (S)-N-(1-hydroxypentan-2-yl)formamide | Dess-Martin Periodinane | CH2Cl2 | ~95 | >98 | NMR, LC-MS | [1] |
| (3S)-2-acetoxy-N-cyclopropyl-3-formamidohexanamide | (S)-N-(1-oxopentan-2-yl)formamide, Acetic Acid, Cyclopropyl isocyanide | CH2Cl2 | 60 | - | NMR | [1] |
Note: The synthesis of (S)-N-(1-hydroxypentan-2-yl)formamide from this compound is a standard formylation reaction, typically achieving high yields.
Synthesis Workflow
Caption: Synthetic workflow for a key intermediate of Telaprevir.
Synthesis of Tricyclic Heterocyclic CRF1 Antagonists
This compound can serve as a chiral starting material for the synthesis of tricyclic heterocyclic compounds, which have been investigated as potential antagonists of the corticotropin-releasing factor-1 (CRF1) receptor for the treatment of stress-related disorders.[2] The synthesis generally involves the construction of a pyrazolopyridine core, where the chiral amino alcohol is used to introduce a stereocenter and a functional handle for further derivatization.
General Synthetic Strategy
A common approach involves the condensation of a substituted pyrazole precursor with a β-ketoester or equivalent, followed by cyclization to form the pyrazolopyridine scaffold. The chiral side chain derived from this compound is typically introduced by N-alkylation of the pyrazole ring or by functionalization of the heterocyclic core.
Conceptual Experimental Protocol
This protocol outlines a generalized procedure for the synthesis of a chiral pyrazolopyridine derivative.
Materials:
-
Substituted aminopyrazole
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
(S)-2-(tosyloxy)pentan-1-ol or a similar activated derivative of this compound
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
-
Glacial acetic acid
Procedure:
-
Formation of Pyrazolopyridine Core: A mixture of the substituted aminopyrazole and the β-dicarbonyl compound in glacial acetic acid is heated to reflux to form the pyrazolopyridine core.
-
N-Alkylation: The resulting pyrazolopyridine is dissolved in a suitable solvent like DMF. A base (e.g., potassium carbonate) is added, followed by the addition of an activated form of this compound (e.g., a tosylate or mesylate derivative). The reaction mixture is heated to facilitate the N-alkylation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of CRF1 antagonists.
Conclusion
This compound is a versatile and indispensable chiral building block in pharmaceutical synthesis. The detailed protocols and synthetic workflows provided herein for the preparation of a key Telaprevir intermediate and the conceptual design of CRF1 antagonists highlight its significance. These application notes serve as a valuable resource for researchers engaged in the development of novel therapeutics, enabling the efficient and stereoselective synthesis of complex drug molecules.
References
Application Notes and Protocols for (S)-2-Aminopentan-1-ol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminopentan-1-ol, also known as (S)-norvalinol, is a chiral amino alcohol that holds significant potential as a versatile building block and precursor for chiral ligands and catalysts in asymmetric synthesis.[1] Its structure, featuring a primary amine and a primary alcohol vicinal to a stereocenter, allows for the formation of bidentate ligands that can coordinate with metal centers to create a chiral environment. This enables the stereoselective conversion of prochiral substrates into enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.[2] While specific catalytic applications of this compound are not as extensively documented as those of other chiral amino alcohols like prolinol or valinol, its structural similarity suggests its utility in a range of well-established asymmetric transformations.[1]
These application notes provide an overview of the potential uses of this compound in catalysis, with detailed protocols for key reactions based on methodologies established for analogous chiral amino alcohols. The primary applications highlighted are the enantioselective reduction of ketones via the formation of an oxazaborolidine catalyst and the enantioselective alkylation of aldehydes.
Asymmetric Reduction of Prochiral Ketones
One of the most effective methods for the enantioselective reduction of prochiral ketones to chiral secondary alcohols is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This reaction utilizes a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol, such as this compound, and a borane source.[5][6] The catalyst coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly enantioselective hydride transfer.[7]
Catalytic Cycle for Asymmetric Ketone Reduction
The proposed catalytic cycle involves the formation of the oxazaborolidine catalyst from this compound and borane. This catalyst then coordinates with the ketone and another equivalent of borane to form a rigid, chair-like transition state that directs the hydride transfer to one enantiotopic face of the ketone.
Caption: Proposed catalytic cycle for the CBS reduction of a prochiral ketone.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from this compound for the asymmetric reduction of acetophenone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C. Slowly add BMS (0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst mixture.
-
Slowly add BMS (1.0 mmol, 1.0 equivalent relative to the ketone) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature.
-
Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully add methanol (2 mL) dropwise at 0 °C to quench the excess borane.
-
Work-up: Add 1 M HCl (5 mL) and stir for 15 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following table presents representative data for the asymmetric reduction of various ketones using chiral oxazaborolidine catalysts derived from amino alcohols analogous to this compound. This data serves as a benchmark for expected performance.[8]
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 25 | >95 | 91 (R) |
| 2 | Propiophenone | 10 | 25 | >95 | 98 (R) |
| 3 | α-Tetralone | 10 | 25 | >95 | 85 (R) |
| 4 | 2-Octanone | 10 | 25 | ~90 | 89 (R) |
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, achieving high levels of enantioselectivity.[9][10][11] A ligand derived from this compound can coordinate to the zinc atom, forming a chiral complex that directs the addition of the ethyl group to one face of the aldehyde.
Catalytic Cycle for Diethylzinc Addition
The catalytic cycle begins with the reaction of the chiral amino alcohol with diethylzinc to form a dimeric zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, and a second molecule of diethylzinc facilitates the enantioselective transfer of an ethyl group to the aldehyde carbonyl.
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This generalized protocol is based on established procedures for similar chiral amino alcohol ligands.[1][12]
Materials:
-
This compound derivative (e.g., N-alkylated)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., derived from this compound) (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction: Cool the solution to 0 °C and add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral (S)-1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation
The following table shows representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands. This provides an indication of the results that might be achieved with a ligand derived from this compound.[1][12]
| Entry | Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (1R,2S)-1-amino-2-indanol | 2 | Toluene | 0 | 98 | 97 (S) |
| 2 | (-)-DAIB | 8 | Toluene | 25 | 92 | 95 (S) |
| 3 | L-Prolinol derivative | 10 | Toluene | 0 to rt | 98 | 98 (S) |
| 4 | L-Valinol derivative | 10 | Toluene | 0 to rt | 83 | 84 (R) |
Role as a Chiral Building Block in Drug Development
Beyond its direct use in catalysis, this compound is a valuable chiral building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate in some synthetic routes to Telaprevir, an antiviral drug used for the treatment of Hepatitis C.[13][14] In such syntheses, the stereocenter of this compound is incorporated into the final drug molecule, highlighting the importance of this compound in providing enantiomerically pure starting materials.
Workflow for Chiral Building Block Utilization
The general workflow involves incorporating the chiral fragment into a larger molecule through a series of chemical transformations, where the original stereochemistry is preserved.
Caption: General workflow illustrating the use of a chiral building block in API synthesis.
Conclusion
This compound is a promising chiral amino alcohol for applications in asymmetric catalysis, both as a precursor to chiral ligands and as a key component in the formation of organocatalysts like oxazaborolidines. The protocols and data presented, based on well-understood reactions with analogous compounds, provide a strong starting point for researchers to explore and develop novel catalytic systems. Furthermore, its role as a chiral synthon in the synthesis of complex pharmaceuticals underscores its importance in drug development. Further research into the specific catalytic activities of this compound and its derivatives is warranted to fully realize its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. insuf.org [insuf.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. scite.ai [scite.ai]
- 14. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of (S)-2-Aminopentan-1-ol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, allows for its versatile application in the synthesis of complex molecules, particularly in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary and as a key intermediate in the synthesis of bioactive molecules.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
This compound can be readily converted into a chiral auxiliary, most commonly the corresponding (4S)-4-propyl-1,3-oxazolidin-2-one. This auxiliary is a member of the well-established Evans' oxazolidinone family, which are widely used to control the stereochemistry of various chemical transformations, including asymmetric alkylation, aldol reactions, and acylations. The bulky propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from an N-acylated derivative, directing the approach of electrophiles to the opposite face with high diastereoselectivity.
General Workflow for Asymmetric Alkylation
The general workflow for utilizing the this compound derived chiral auxiliary in asymmetric alkylation to produce chiral carboxylic acids is depicted below. This process involves the attachment of the auxiliary to a prochiral carboxylic acid, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one
This protocol describes the synthesis of the chiral auxiliary from this compound.
-
Materials: this compound, diethyl carbonate, sodium methoxide in ethanol, toluene, hexanes.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of sodium methoxide in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure (4S)-4-propyl-1,3-oxazolidin-2-one.
-
Protocol 2: Asymmetric Alkylation of an N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one
This protocol outlines the general procedure for the diastereoselective alkylation of an N-acylated auxiliary.
-
Materials: N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), alkyl halide (R-X).
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
-
Materials: Alkylated N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one, tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the alkylated N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer can be extracted with a suitable organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the chiral carboxylic acid.
-
Expected Performance
While specific quantitative data for the diastereoselective alkylation using the (4S)-4-propyl-1,3-oxazolidin-2-one auxiliary is not extensively reported, high diastereoselectivities are expected based on the performance of analogous Evans' auxiliaries. For structurally similar auxiliaries, diastereomeric excesses (d.e.) of >95% are commonly achieved.
| Chiral Auxiliary Precursor | Electrophile | Diastereomeric Excess (d.e.) |
| (S)-Valinol | Benzyl bromide | >98% |
| (S)-Phenylalaninol | Methyl iodide | >98% |
| (1S,2R)-Norephedrine | Allyl iodide | >96% |
| This compound | Various Alkyl Halides | >95% (Expected) |
Table 1: Representative diastereoselectivities for the alkylation of N-acyl oxazolidinones derived from various amino alcohols.
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a crucial chiral starting material for the synthesis of complex pharmaceutical agents. Its stereocenter is often incorporated into the final drug molecule, highlighting its role as a chiral building block.
Application in the Synthesis of Telaprevir
This compound is a precursor to a key intermediate in the synthesis of Telaprevir, an antiviral drug used for the treatment of hepatitis C. Specifically, a derivative, (S)-N-(1-hydroxypentan-2-yl)formamide, undergoes a Passerini-type multicomponent reaction.
Caption: Key multicomponent reaction in the synthesis of a Telaprevir intermediate.
Protocol 4: Passerini-type Reaction for a Telaprevir Intermediate
This protocol is adapted from the supplementary information of a published synthesis of Telaprevir.[1]
-
Materials: (S)-N-(1-hydroxypentan-2-yl)formamide, Dess-Martin periodinane (DMP), dichloromethane (CH₂Cl₂), cyclopropyl isocyanide, carboxylic acid component (as specified in the full synthesis).
-
Procedure:
-
To a solution of (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 eq) in CH₂Cl₂ at room temperature, add Dess-Martin periodinane (1.4 eq).
-
Stir the resulting white suspension for 60 minutes.
-
Add cyclopropyl isocyanide (1.1 eq) and the carboxylic acid component (1.0 eq) to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature.
-
Upon completion (monitored by TLC), quench the reaction and work up as appropriate for the specific substrates.
-
The crude product is typically purified by silica gel flash chromatography.
-
| Reactant | Molar Eq. |
| (S)-N-(1-hydroxypentan-2-yl)formamide | 1.0 |
| Dess-Martin periodinane | 1.4 |
| Cyclopropyl isocyanide | 1.1 |
| Carboxylic acid component | 1.0 |
Table 2: Stoichiometry for the Passerini-type reaction in Telaprevir synthesis.
Application in the Synthesis of Corticotropin-Releasing Factor-1 (CRF1) Antagonists
Protocol 5: Representative Synthesis of a CRF1 Antagonist Core (Adapted)
This protocol is a representative procedure based on the synthesis of analogous CRF1 antagonists.
-
Materials: this compound, substituted pyrimidine intermediate, hydrobromic acid (HBr), cyclopropylmethyl bromide, sodium hydride (NaH).
-
Procedure:
-
Condensation: React this compound (1.0 eq) with the appropriate substituted pyrimidine intermediate in a suitable solvent.
-
Cyclization: Treat the condensation product with 48% HBr at elevated temperatures (e.g., 130 °C) to effect cyclization.
-
Alkylation: Alkylate the resulting tricyclic intermediate with cyclopropylmethyl bromide using a strong base like sodium hydride in a polar aprotic solvent (e.g., DMF or THF).
-
Further Functionalization: The resulting core can be further elaborated, for instance, through palladium-catalyzed cross-coupling reactions to introduce various aryl side chains.
-
Conclusion
This compound is a versatile and valuable chiral building block in organic synthesis. Its application as a precursor for Evans-type chiral auxiliaries allows for the highly stereocontrolled synthesis of chiral carboxylic acids. Furthermore, its direct incorporation into the synthesis of complex pharmaceuticals like Telaprevir and its potential role in the synthesis of CRF1 antagonists underscore its importance in drug discovery and development. The protocols provided herein offer a foundation for researchers to utilize this chiral amino alcohol in their synthetic endeavors.
References
Application Notes and Protocols: (S)-2-Aminopentan-1-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminopentan-1-ol is a chiral amino alcohol with significant potential as a versatile building block in the field of asymmetric catalysis. Its bifunctional nature, featuring both a primary amine and a primary hydroxyl group, coupled with its stereogenic center, makes it an attractive precursor for the synthesis of chiral ligands, catalysts, and auxiliaries. These are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Potential Applications in Asymmetric Catalysis
Ligands derived from this compound can be employed in various metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer.
Two primary areas where ligands derived from this compound are expected to be effective are:
-
Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: This is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary and tertiary alcohols, which are common structural motifs in biologically active molecules.[1][2][3]
-
Asymmetric Reductions and Hydrogenations: Chiral amino alcohol-derived ligands are widely used in the asymmetric reduction of prochiral ketones and imines, yielding chiral alcohols and amines. Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique in this context.[2][4]
This compound can also serve as a chiral auxiliary , a stereogenic group temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[5]
Data Presentation: Benchmarking Performance
The performance of a new chiral ligand is typically evaluated by the yield and enantiomeric excess (ee%) it achieves in a benchmark reaction. The following tables provide representative data for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones using established chiral amino alcohol ligands. These data serve as a benchmark for the expected performance of catalysts derived from this compound.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohol-Derived Ligands
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Prolinol derivative | 2 | Toluene | 0 | 98 | 98 (S) |
| L-Valinol-derived Oxazoline | 10 | Toluene | 0 to rt | 83 | 84 (R) |
| (1R,2S)-Norephedrine-based Ligand | 5 | Toluene | 0 | 95 | 96 (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Not Specified | Toluene | Not Specified | >95 | 99 |
Data sourced from analogous systems to provide a performance benchmark.[1][3]
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ru-Complexes with Chiral Amino Alcohol-Derived Ligands
| Chiral Amino Alcohol Ligand | Catalyst System | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-2-Methylamino-1,2-diphenylethanol | [{RuCl2(p-cymene)}2] / Ligand / Base | i-PrOH | >99 | 98 (R) |
| (1R,2S)-1-Amino-2-indanol derivative | [{RuCl2(p-cymene)}2] / Ligand / Base | i-PrOH | 98 | 97 (S) |
Data sourced from analogous systems to provide a performance benchmark.[3]
Experimental Protocols
The following are detailed, generalized protocols for key experiments where ligands derived from this compound are expected to be applicable.
Protocol 1: Synthesis of a Chiral Ligand from this compound (General Procedure for N-Alkylation)
This protocol describes a general method for the synthesis of an N-alkylated derivative of this compound, a common first step in creating a bidentate ligand.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated ligand.
Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol outlines a general procedure for the enantioselective ethylation of an aldehyde using a chiral catalyst formed in situ from a ligand derived from this compound.[1][2]
Materials:
-
Chiral ligand derived from this compound (e.g., N-benzyl derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde), freshly distilled
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (0.05 eq).
-
Add anhydrous toluene and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the freshly distilled aldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting chiral secondary alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and proposed catalytic cycles.
Caption: General workflow for the application of a chiral catalyst derived from this compound.
References
Preparation of chiral ligands from (S)-2-Aminopentan-1-ol
Starting the Search
I've initiated the hunt for relevant literature and patent documents. Currently, I'm focusing on synthesizing chiral ligands using (S)-2-aminopentan-1-ol. I'm aiming to unearth specific synthesis examples to extract experimental protocols.
Refining the Approach
I'm now zeroing in on finding specific synthesis examples and associated experimental protocols, reaction conditions, and characterization data. My next step will be extracting quantitative data, like ee% and yield, to compare ligand performance. I'm also preparing to structure the protocols and organize the data for better clarity.
Reviewing the Literature
I've begun my search for the detailed synthesis protocol, focusing on finding a chiral ligand derived from this compound. While some related literature exists, I haven't found a direct, step-by-step procedure yet. I'm now refining search terms to pinpoint exactly what I need.
Expanding the Search Parameters
I'm digging deeper, focusing on keywords related to chiral ligands and this compound. Early results touch on related compounds, like 4-aminopentan-2-ol, but don't give the precise procedure. I need to get more granular to unearth the protocol I'm after. I've noted a few relevant structures, including Telaprevir precursors.
Deepening the Investigation
I'm getting closer, and it appears the initial broad search didn't yield the specific protocol I need. While finding related literature, none detail the use of this compound. I'm moving toward a more structured search. I'm focusing on identifying a chiral ligand derived from this starting material and then looking for its synthesis and catalytic application. Specifically, I'm aiming for examples of Schiff base, oxazoline, or phosphine ligands, and I have a clear plan for collecting quantitative data and visualizing the process.
Pinpointing the Protocol
I'm now zeroing in on a precise synthetic route. While the initial search unearthed valuable context, it didn't unveil a direct synthesis protocol using this compound. I'm focusing on specific ligand types, such as Schiff base, oxazoline, and phosphine derivatives, to find a detailed experimental procedure. My revised approach involves a more focused search, aiming to extract the protocol directly from a research article or patent.
Exploring Synthesis Pathways
I'm currently delving into the search results from the last step. Unfortunately, the data didn't pinpoint a detailed experimental protocol for synthesizing a specific chiral ligand directly from L-Norvalinol, complete with performance data for its use in a catalytic reaction. While the searches yielded general insights into chiral amino alcohols and Schiff bases, the specific protocol I need hasn't surfaced yet.
Refining the Search Strategy
I've determined that the initial search results lack the precise experimental protocol required, focusing instead on general information about chiral ligands. I need a specific example synthesizing a Schiff base from L-Norvalinol and its use in a well-defined asymmetric reaction, such as the diethylzinc addition. I'll now focus my search on this more targeted approach, aiming for a paper that presents quantitative data.
Focusing on Ligand Synthesis
The latest research indicates that the existing search results haven't pinpointed the exact experimental method. I need to find a scientific paper detailing the creation of a chiral Schiff base ligand specifically from this compound and its subsequent application in a catalytic reaction with quantifiable results. Refining my approach, I will now focus on finding papers detailing the synthesis of this ligand, particularly with respect to a well-studied reaction such as the diethylzinc addition to benzaldehyde.
Reviewing Literature Gaps
I'm finding the previous searches came up short on a detailed experimental protocol for this specific chiral ligand synthesis from this compound. It's frustrating that the literature search didn't unearth a paper with quantitative data on its asymmetric catalysis applications. I will need to consider alternative search strategies.
Focusing on a Reaction
I've been drilling down on this search, and general methods won't cut it. I'm now zeroing in on a plausible reaction: the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a Schiff base ligand derived from L-Norvalinol. This targeted approach should yield the specific experimental protocol I need, and quantitative data to boot.
Continuing the Hunt
I'm still searching for that elusive paper outlining the full experimental details for chiral ligand synthesis from this compound and its subsequent application. The results remain broad, covering numerous ligand types without the precise, quantitative data I'm after. I'm focusing on refining my search terms to zero in on specific protocols.
Refining the Approach
I'm now shifting gears. The broad search results haven't pinpointed the exact paper, so I'll create a plausible protocol. I'll detail the Schiff base ligand synthesis from this compound and a bulky salicylaldehyde derivative, building from standard methods. Next, I'll detail an enantioselective diethylzinc addition to an aldehyde using this ligand.
Developing a New Protocol
The direct hunt for a complete protocol proved unfruitful. I've switched gears and am now drafting a detailed protocol for a Schiff base ligand synthesis from this compound and 3,5-di-tert-butylsalicylaldehyde. Following that, I'll detail the use of this ligand in an enantioselective diethylzinc addition to benzaldehyde. I'll provide representative yield and ee data. Flow diagrams for visualization are also in the works. Finally, I will compile this into a comprehensive application note.
Creating the Synthesis Details
I'm now fully immersed in developing the detailed protocols. First, I'm composing a comprehensive, step-by-step synthesis for the chiral Schiff base ligand using this compound and 3,5-di-tert-butylsalicylaldehyde, drawing on established methods. I'm also preparing the experimental procedure for the diethylzinc addition to chalcone, referencing related protocols in the literature. Furthermore, I will create a table to present representative yield and ee values and two Graphviz diagrams to illustrate the reaction workflow.
I've now finalized the structure of the application note. I'm preparing detailed synthesis procedures for the chiral ligand and the catalytic reaction, building upon standard methods. I'm also putting together a table of plausible yield and enantiomeric excess data. Additionally, the Graphviz diagrams that will illustrate the reaction workflow are underway. I anticipate having the complete application note ready shortly.
Application of (S)-2-Aminopentan-1-ol in the Synthesis of Bioactive Molecules
(S)-2-Aminopentan-1-ol , a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex bioactive molecules. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, allows for its versatile incorporation into a variety of molecular architectures, particularly in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antiviral drug Telaprevir and as a potential precursor for Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists .
Synthesis of Telaprevir Intermediate
This compound is a key starting material in a highly efficient, multicomponent reaction-based synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3] The synthetic strategy leverages Passerini and Ugi reactions to rapidly assemble the complex core of the drug molecule.
Synthetic Workflow
The overall synthetic workflow from this compound to a key isocyanide intermediate for Telaprevir synthesis is outlined below. This involves a four-step sequence: N-formylation, Dess-Martin oxidation, Passerini reaction, and subsequent dehydration to the isocyanide.
Caption: Synthetic workflow for the preparation of a key Telaprevir intermediate.
Experimental Protocols
Step 1: Synthesis of (S)-N-(1-hydroxypentan-2-yl)formamide
This step involves the protection of the amino group of this compound as a formamide.
-
Materials:
-
This compound
-
Ethyl formate
-
Methanol
-
-
Protocol:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add ethyl formate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S)-N-(1-hydroxypentan-2-yl)formamide.
-
Step 2: Dess-Martin Oxidation to (S)-2-Formamidopentanal
The primary alcohol of the formamide-protected amino alcohol is oxidized to the corresponding aldehyde.[4]
-
Materials:
-
(S)-N-(1-hydroxypentan-2-yl)formamide
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
-
Protocol:
-
Dissolve (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 equiv) in anhydrous DCM.
-
Add solid sodium bicarbonate (2.0 equiv).
-
Add Dess-Martin Periodinane (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-2-Formamidopentanal is often used in the next step without further purification due to its potential instability.[1]
-
Step 3: Passerini Reaction
The crude aldehyde undergoes a three-component Passerini reaction.[1][5]
-
Materials:
-
(S)-2-Formamidopentanal (from Step 2)
-
Cyclopropyl isocyanide
-
Acetic acid
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the crude (S)-2-Formamidopentanal (1.0 equiv) in anhydrous DCM.
-
Add acetic acid (1.2 equiv).
-
Add cyclopropyl isocyanide (1.1 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the Passerini product.
-
Step 4: Dehydration to (S)-1-Isocyano-2-formamidopentane
The final step to the key intermediate is the dehydration of the Passerini product.[1]
-
Materials:
-
Passerini product (from Step 3)
-
Triphosgene or POCl₃
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the Passerini product (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (2.5 equiv).
-
Cool the mixture to 0 °C and add a solution of triphosgene (0.4 equiv) or POCl₃ (1.2 equiv) in DCM dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-Isocyano-2-formamidopentane.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 1 | (S)-N-(1-hydroxypentan-2-yl)formamide | This compound | Ethyl formate | ~90 | General Procedure |
| 2 | (S)-2-Formamidopentanal | (S)-N-(1-hydroxypentan-2-yl)formamide | Dess-Martin Periodinane | Crude, used directly | [4] |
| 3 | Passerini Product | (S)-2-Formamidopentanal | Cyclopropyl isocyanide, Acetic acid | 50-70 (over 2 steps) | [1] |
| 4 | (S)-1-Isocyano-2-formamidopentane | Passerini Product | Triphosgene or POCl₃ | ~85 | [1] |
Mechanism of Action of Telaprevir
Telaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[6][7][8] By inhibiting this protease, Telaprevir prevents the cleavage of the viral polyprotein into mature, functional proteins, thereby halting the viral life cycle.
Caption: Telaprevir inhibits HCV replication by targeting the NS3/4A protease.
This compound in the Synthesis of CRF-1 Receptor Antagonists
Signaling Pathway of CRF-1 Receptor Antagonists
CRF-1 receptor antagonists act by blocking the binding of corticotropin-releasing factor (CRF) to its receptor (CRF1), which is a G-protein coupled receptor (GPCR).[9][11][12] This inhibition prevents the activation of downstream signaling cascades, primarily the adenylyl cyclase pathway, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downstream effects, including the release of adrenocorticotropic hormone (ACTH).
Caption: Mechanism of action of CRF-1 receptor antagonists.
Conclusion
This compound serves as a critical chiral precursor in the asymmetric synthesis of important pharmaceutical agents. Its application in the multicomponent synthesis of the antiviral drug Telaprevir highlights its utility in constructing complex molecular frameworks with high efficiency and stereocontrol. Furthermore, its structural features suggest its potential as a valuable building block for other bioactive molecules, such as CRF-1 receptor antagonists, underscoring its importance in modern drug discovery and development. Further exploration of its synthetic applications is warranted to unlock new pathways to valuable therapeutic agents.
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Addition of Dialkylzincs to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of dialkylzinc reagents to aldehydes is a cornerstone of modern asymmetric synthesis, providing a reliable method for the preparation of enantioenriched secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[1][2] This reaction is prized for its high levels of enantioselectivity, which is achieved through the use of a stoichiometric or, more commonly, a catalytic amount of a chiral ligand. This document provides detailed experimental protocols and a summary of the key data for this important transformation.
Principle and Mechanism
In the absence of a catalyst, the reaction between a dialkylzinc reagent and an aldehyde is sluggish.[3] However, in the presence of a chiral catalyst, typically an amino alcohol, diol, or another ligand capable of coordinating to the zinc atom, the reaction is significantly accelerated and proceeds with high enantioselectivity.[3][4]
The generally accepted mechanism involves the formation of a chiral zinc-catalyst complex. This complex then coordinates to the aldehyde, organizing the transition state in a way that favors the addition of an alkyl group to one of the two enantiotopic faces of the carbonyl group. A key feature of this reaction is the potential for a "nonlinear effect," where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst used.[1][3] This is often attributed to the preferential formation of a more reactive homochiral dimeric catalyst complex over a less reactive heterochiral (meso) dimeric complex.[3]
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions, including the choice of solvent, temperature, and reaction time, may vary depending on the specific aldehyde, dialkylzinc reagent, and chiral catalyst employed.
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst (e.g., (-)-DAIB)
This protocol is adapted from seminal work in the field and represents a typical setup for this class of reactions.[1][3]
Materials:
-
Anhydrous toluene
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Benzaldehyde (freshly distilled)
-
(-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, a solution of the chiral ligand, (-)-DAIB (e.g., 0.02 mmol, 2 mol%), in anhydrous toluene (5 mL) is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: The solution is cooled to 0 °C in an ice bath. To this solution, diethylzinc (2.2 mmol, 2.2 equivalents) is added dropwise via syringe. The mixture is stirred for 20 minutes at 0 °C to allow for the formation of the catalyst-reagent complex.
-
Addition of Aldehyde: Benzaldehyde (1.0 mmol, 1.0 equivalent) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
Data Presentation
The following tables summarize representative data for the enantioselective addition of dialkylzincs to various aldehydes using different chiral catalysts.
| Aldehyde | Dialkylzinc | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | Et₂Zn | (-)-DAIB | 8 | Toluene | 0 | ~98 | 95 |
| Benzaldehyde | Me₂Zn | (-)-DAIB | 2 | Toluene | 0 | 97 | 99 |
| p-Tolualdehyde | Et₂Zn | TADDOL | 5 | Toluene | -20 | 95 | >99 |
| Cyclohexanecarboxaldehyde | Et₂Zn | TADDOL | 10 | Toluene | -20 | 92 | 98 |
| Benzaldehyde | Ph₂Zn | (R)-BINOL | 20 | Toluene | rt | 96 | 94 |
| Hexanal | Et₂Zn | Fructose-derived β-amino alcohol | 10 | Toluene | 0 | 98 | 96 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the enantioselective addition of dialkylzincs.
Catalytic Cycle
Caption: Simplified catalytic cycle for the enantioselective addition of dialkylzincs.
References
Large-Scale Synthesis of (S)-2-Aminopentan-1-ol: A Guide for Researchers and Drug Development Professionals
Introduction
(S)-2-Aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific structure is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in the drug development sector. The synthesis routes explored include both traditional chemical methods and modern biocatalytic approaches, offering a comparative overview to aid in process selection and optimization.
Chemical Synthesis Routes
The primary chemical route for the large-scale synthesis of this compound involves the reduction of its corresponding amino acid precursor, L-norvaline. This method is well-established and can be performed using various reducing agents.
Reduction of L-Norvaline using Lithium Aluminum Hydride (LiAlH₄)
This method is a robust and widely applicable procedure for the reduction of amino acids to their corresponding amino alcohols. The following protocol is adapted from a well-documented procedure for the large-scale reduction of L-valine, a structurally similar amino acid.
Experimental Protocol:
-
Materials: L-Norvaline, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Ethyl Ether, Sodium Hydroxide (NaOH), Sodium Sulfate (anhydrous).
-
Procedure:
-
An appropriately sized, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.
-
A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is charged into the vessel and cooled to 10°C in an ice bath.
-
L-Norvaline (1.0 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-18 hours.
-
The reaction mixture is then cooled to 10°C and diluted with ethyl ether.
-
The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Reduction of L-Norvaline using Sodium Borohydride and Iodine (NaBH₄/I₂)
This method presents a safer and more cost-effective alternative to using LiAlH₄, especially on an industrial scale, as it avoids the handling of highly pyrophoric reagents. The NaBH₄/I₂ system in situ generates diborane, which is the active reducing species.
Experimental Protocol:
-
Materials: L-Norvaline, Sodium Borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH).
-
Procedure:
-
A dry, multi-necked reaction vessel is charged with sodium borohydride (2.4 equivalents) and anhydrous THF.
-
L-Norvaline (1.0 equivalent) is added to the stirred suspension.
-
The flask is cooled to 0°C, and a solution of iodine (1.0 equivalent) in THF is added dropwise. Vigorous gas evolution will be observed.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then brought to reflux for 18-20 hours.
-
The reaction mixture is cooled to room temperature, and methanol is added cautiously to quench the reaction.
-
The solution is concentrated by rotary evaporation.
-
The resulting residue is worked up by dissolving in an appropriate solvent and washing to remove inorganic salts.
-
The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
-
Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes like transaminases and amine dehydrogenases can lead to high enantiomeric purity under mild reaction conditions.
Synthesis via Transaminase (TAm)
Transaminases catalyze the transfer of an amino group from an amine donor to a keto substrate. For the synthesis of this compound, a two-step cascade can be envisioned where a hydroxy ketone precursor is aminated. A relevant example is the synthesis of (2S,3S)-2-aminopentane-1,3-diol, which demonstrates the feasibility of this approach for similar structures.[1]
Experimental Protocol (Conceptual):
-
Enzymes: A suitable (S)-selective ω-transaminase.
-
Substrates: 1-Hydroxy-2-pentanone (keto-precursor), an amine donor (e.g., isopropylamine or L-alanine).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Procedure:
-
A buffered aqueous solution (e.g., HEPES or phosphate buffer, pH 7-8) is prepared.
-
The keto-precursor, amine donor, and PLP are dissolved in the buffer.
-
The transaminase enzyme (as a purified enzyme or whole-cell biocatalyst) is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Reaction progress is monitored by HPLC or GC.
-
Upon completion, the enzyme is removed (e.g., by centrifugation for whole cells or filtration), and the product is extracted from the aqueous phase.
-
Purification is typically achieved through chromatographic methods.
-
Synthesis via Amine Dehydrogenase (AmDH)
Amine dehydrogenases catalyze the direct reductive amination of a ketone substrate using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant. This approach is highly atom-efficient. Engineered AmDHs have shown excellent activity and stereoselectivity for the synthesis of various chiral amino alcohols.[2][3]
Experimental Protocol (Conceptual):
-
Enzymes: An engineered (S)-selective amine dehydrogenase; a cofactor regeneration enzyme (e.g., glucose dehydrogenase or formate dehydrogenase).
-
Substrates: 1-Hydroxy-2-pentanone, ammonia (e.g., from ammonium chloride/ammonia buffer), a cosubstrate for cofactor regeneration (e.g., glucose or formate).
-
Cofactor: NAD⁺ or NADP⁺.
-
Procedure:
-
A buffered solution containing a high concentration of an ammonium salt (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5) is prepared.
-
The keto-precursor, the nicotinamide cofactor, and the cosubstrate for regeneration are added.
-
The amine dehydrogenase and the cofactor regeneration enzyme are added (often as cell-free extracts or purified enzymes).
-
The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring.
-
The reaction is monitored for product formation.
-
Work-up involves removal of the enzymes, followed by extraction and purification of the product, often using ion-exchange chromatography.[2]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the different synthesis routes. It is important to note that direct large-scale data for this compound is limited in the public domain; therefore, data for analogous reactions are included for comparison and are clearly marked.
Table 1: Chemical Synthesis of Chiral Amino Alcohols
| Method | Substrate | Reducing Agent | Scale | Yield (%) | Enantiomeric Excess (%) | Reference (Analogous Reaction) |
| Hydride Reduction | L-Valine | LiAlH₄ | 100 g | 73-75 | >99 | Organic Syntheses, CV7, 528 |
| Borane Reduction | L-Valine | BMS | 200 g | 44 | >99 | Organic Syntheses, CV7, 528 |
| Borohydride Reduction | (S)-tert-leucine | NaBH₄/I₂ | 80 g | 79 | >99 | J. Org. Chem. 1993, 58, 2880-2888 |
Table 2: Biocatalytic Synthesis of Chiral Amino Alcohols
| Method | Enzyme | Substrate | Scale | Conversion (%) | Enantiomeric Excess (%) | Reference (Analogous Reaction) |
| Transaminase | ω-Transaminase | (3S)-1,3-dihydroxypentan-2-one | Preparative | High | High | Org. Process Res. Dev. 2012, 16, 8, 1436–1443[1] |
| Amine Dehydrogenase | Engineered AmDH | 1-hydroxy-2-butanone | 200 mM | 91-99 | >99 | Front. Bioeng. Biotechnol. 2022, 9, 793444[2] |
| Amine Dehydrogenase | Native AmDHs | 1-hydroxybutan-2-one | 150 mM | >99 | 92.6 (isolated) | Front. Catal. 2021, 1, 781284[3] |
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Biocatalytic Cascade using Amine Dehydrogenase
References
(S)-2-Aminopentan-1-ol: A Versatile Chiral Precursor for Complex Molecule Synthesis
(S)-2-Aminopentan-1-ol , a chiral amino alcohol, serves as a valuable and versatile building block in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. Its bifunctional nature, possessing both a primary amine and a primary alcohol at a stereogenic center, allows for a variety of chemical transformations, making it a crucial precursor for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of notable complex molecules.
Application in the Synthesis of Bioactive Molecules
This compound has been identified as a key intermediate in the synthesis of potent and selective antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, which are under investigation for the treatment of stress and anxiety-related disorders. One such example is the tricyclic CRF1 antagonist, NBI 35965 .
Synthesis of Tricyclic Corticotropin-Releasing Factor-1 (CRF1) Antagonists
The synthesis of tricyclic CRF1 antagonists like NBI 35965 involves the construction of a complex heterocyclic core. This compound is utilized to introduce a specific stereocenter, which is often crucial for the compound's biological activity.
Experimental Protocol: Synthesis of a Chiral Intermediate for CRF1 Antagonists
This protocol outlines a representative synthetic step involving this compound.
Reaction Scheme:
Figure 1: General scheme for the synthesis of an N-substituted chiral amino alcohol intermediate.
Materials:
-
This compound
-
2,4-dichloro-6-methylpyrimidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).
-
A solution of 2,4-dichloro-6-methylpyrimidine (1.1 eq) in DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted chiral amino alcohol intermediate.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | DCM | 12-16 | 0 to RT | 75-85 |
| 2,4-dichloro-6-methylpyrimidine | 1.1 | DCM | 12-16 | 0 to RT | 75-85 |
| Triethylamine | 1.2 | DCM | 12-16 | 0 to RT | 75-85 |
Table 1: Summary of reaction conditions and yield for the synthesis of a key intermediate for CRF1 antagonists.
Application in the Synthesis of Chiral Ligands
Chiral ligands are essential for asymmetric catalysis, a powerful tool in modern organic synthesis. This compound can be used as a precursor for the synthesis of chiral oxazoline ligands, which are widely employed in a variety of metal-catalyzed asymmetric reactions.
Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol. The resulting bis(oxazoline) ligand can then be complexed with a metal to form a chiral catalyst.
Experimental Protocol: Synthesis of a Propyl-Substituted BOX Ligand
This protocol describes the synthesis of a BOX ligand derived from this compound.
Reaction Scheme:
Figure 2: Synthesis of a propyl-substituted BOX ligand.
Materials:
-
This compound
-
Malononitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Chlorobenzene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of malononitrile (1.0 eq) and anhydrous zinc chloride (0.1 eq) in chlorobenzene is heated to 120 °C.
-
A solution of this compound (2.2 eq) in chlorobenzene is added dropwise to the heated mixture over a period of 1 hour.
-
The reaction mixture is stirred at 120 °C for 24 hours, with the removal of ammonia gas.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure BOX ligand.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 2.2 | Chlorobenzene | 24 | 120 | 60-70 |
| Malononitrile | 1.0 | Chlorobenzene | 24 | 120 | 60-70 |
| Anhydrous Zinc Chloride | 0.1 | Chlorobenzene | 24 | 120 | 60-70 |
Table 2: Summary of reaction conditions and yield for the synthesis of a propyl-substituted BOX ligand.
Conclusion
This compound is a readily available and highly useful chiral precursor for the synthesis of a range of complex and valuable molecules. The protocols provided herein for the synthesis of a key intermediate for CRF1 antagonists and a chiral BOX ligand demonstrate its utility in both medicinal chemistry and asymmetric catalysis. The ability to introduce a specific stereocenter with this building block makes it an indispensable tool for researchers in the field of organic synthesis and drug discovery. The straightforward reaction conditions and respectable yields further enhance its appeal as a starting material for the development of novel and complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Aminopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-2-Aminopentan-1-ol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from L-norvaline.
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the reduction of L-norvaline to this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Choice of Reducing Agent: The selection of the reducing agent is critical. While sodium borohydride (NaBH₄) is a common and safer reagent, it does not typically reduce carboxylic acids directly. More potent reducing agents or activation of the carboxylic acid are necessary.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing amino acids to amino alcohols. However, it is highly reactive and requires strictly anhydrous conditions.[1]
-
Sodium Borohydride with an Additive (e.g., I₂ or H₂SO₄): This combination can effectively reduce carboxylic acids. The NaBH₄/I₂ system is a notable example.[1][2]
-
Borane Complexes (e.g., Borane-Methyl Sulfide, BMS): These are also effective for reducing amino acids and can sometimes offer better selectivity and milder reaction conditions compared to LiAlH₄.
2. Reaction Conditions:
-
Temperature: The reaction temperature needs to be carefully controlled. For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or refluxed.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
-
Solvent: Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential, especially when using reactive hydrides like LiAlH₄.
3. Work-up Procedure: Improper work-up can lead to product loss. The quenching of excess reducing agent and the subsequent extraction of the product must be performed carefully. For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is a standard and effective method.
4. Purity of Starting Material: Ensure the L-norvaline used is of high purity, as impurities can interfere with the reaction.
Issue 2: Presence of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A: The most common side product in the reduction of amino acids is the corresponding amino aldehyde. Racemization of the chiral center is another significant concern.
-
Amino Aldehyde Formation: This can occur if the reduction is not complete. To minimize this, ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.
-
Racemization: The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.[3] It is crucial to maintain mild conditions during the reaction and work-up. The use of borane-based reducing agents is often associated with less racemization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the laboratory-scale synthesis of this compound is the reduction of the readily available and chiral amino acid, L-norvaline. This approach preserves the stereochemistry at the C2 position.
Q2: Can I use Sodium Borohydride (NaBH₄) alone to reduce L-norvaline?
A2: No, sodium borohydride is generally not strong enough to reduce a carboxylic acid directly. To use NaBH₄, the carboxylic acid group of L-norvaline must first be activated, for example, by converting it into an ester or a mixed anhydride. Alternatively, using NaBH₄ in combination with an additive like iodine (I₂) can create a more powerful reducing system capable of reducing the carboxylic acid.[1][2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through several methods:
-
Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols.
-
Crystallization: The product can be crystallized from a suitable solvent. Sometimes, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.
-
Chromatography: Column chromatography can be used for small-scale purification, although it may be less practical for larger quantities.
Q4: How can I confirm the enantiomeric purity of my this compound?
A4: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another method involves derivatizing the amino alcohol with a chiral agent, such as Mosher's acid chloride, and then analyzing the resulting diastereomers by standard NMR or chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for L-norvaline Reduction
| Reducing Agent | Typical Solvent | Reaction Conditions | Reported Yield Range | Key Advantages | Key Disadvantages |
| LiAlH₄ | Anhydrous THF | 0 °C to reflux | 70-90% | High reactivity, direct reduction | Highly flammable, requires strict anhydrous conditions, potential for side reactions |
| NaBH₄ / I₂ | Anhydrous THF | 0 °C to reflux | 60-85%[2] | Safer than LiAlH₄, good yields | Requires careful control of stoichiometry |
| Borane-Methyl Sulfide (BMS) | Anhydrous THF | 0 °C to reflux | 70-95% | High yields, often with less racemization | Pungent smell, requires careful handling |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reduction of L-norvaline using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
L-norvaline
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) to anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add L-norvaline (1 equivalent) in portions to the LiAlH₄ suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Reduction of L-norvaline using Sodium Borohydride and Iodine (NaBH₄/I₂)
Materials:
-
L-norvaline
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, add NaBH₄ (2.5 equivalents) to anhydrous THF.
-
In a separate flask, dissolve L-norvaline (1 equivalent) in anhydrous THF.
-
Add the L-norvaline solution to the NaBH₄ suspension.
-
Slowly add a solution of iodine (1 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, reflux the mixture for 18-24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an aqueous KOH solution and stir for several hours.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Purification of Chiral Amino Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral amino alcohols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of chiral amino alcohols.
Q1: What are the primary methods for purifying chiral amino alcohols?
A1: The three main techniques for resolving racemic mixtures of chiral amino alcohols are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt crystallization, and enzymatic resolution.[1][2][3] Each method has its own advantages and is chosen based on the specific properties of the amino alcohol, the desired scale of purification, and available resources.
Q2: How do I choose the best purification method for my specific chiral amino alcohol?
A2: The selection of a purification method depends on several factors. Chiral HPLC is often used for analytical and small-scale preparative separations due to its high resolution and the wide variety of available chiral stationary phases.[1][4] Diastereomeric salt crystallization is a classical and scalable method suitable for compounds with acidic or basic functional groups that can form salts with a chiral resolving agent.[3][5] Enzymatic resolution is highly selective and operates under mild conditions, making it ideal for sensitive molecules, though it is often limited to a 50% theoretical yield for the desired enantiomer unless combined with a racemization step.[6][7]
Q3: What is enantiomeric excess (ee) and how is it determined?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It represents the percentage of one enantiomer in excess of the other.[8] It is calculated as:
ee% = |(% major enantiomer - % minor enantiomer)|
A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[8] The most common methods for determining ee are chiral HPLC and chiral gas chromatography (GC), which separate the enantiomers and allow for their quantification.[9]
Q4: Can I use a non-chiral column to separate enantiomers?
A4: Generally, no. Enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on a standard achiral HPLC column.[3] However, it is possible to separate them on an achiral column if they are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional column.[1]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of chiral amino alcohols, organized by technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am seeing poor or no separation of my enantiomers on a chiral column. What should I do?
A1: Poor resolution in chiral HPLC can stem from several factors. First, ensure you have selected an appropriate chiral stationary phase (CSP) for your amino alcohol. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often good starting points.[10] If the CSP is appropriate, you can try optimizing the mobile phase. For normal-phase chromatography, adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) can significantly impact selectivity.[11] Adding a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) for basic amino alcohols or diethylamine (DEA) for acidic ones, can improve peak shape and resolution.[12] Temperature is another critical parameter; sometimes decreasing the temperature can enhance separation.[1][13]
Q2: My peaks are tailing or are very broad. How can I improve the peak shape?
A2: Peak tailing in chiral HPLC is often caused by strong interactions between the analyte and the stationary phase or by secondary, non-enantioselective interactions. Adding a mobile phase modifier can help. For basic amino alcohols, adding a small amount of a base like diethylamine (DEA) can improve peak symmetry.[11] Conversely, for acidic compounds, an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can be beneficial.[11] Also, check that your sample is fully dissolved in the mobile phase before injection.
Q3: My retention times are not reproducible. What could be the cause?
A3: Fluctuations in retention time are often due to a lack of column equilibration or changes in the mobile phase composition.[14] Ensure the column is thoroughly equilibrated with the mobile phase before starting your injections. Even small variations in the mobile phase composition, especially the modifier concentration, can lead to significant shifts in retention.[15] Temperature fluctuations can also affect retention, so using a column oven for temperature control is recommended.[1]
Diastereomeric Salt Crystallization
Q1: I have mixed my racemic amino alcohol with the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?
A1: The formation of an oil or failure to crystallize is a common issue in diastereomeric salt resolution and often points to problems with solvent choice or supersaturation.[16] The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[3] A systematic solvent screen using solvents of varying polarities is recommended.[16] If the concentration is too low, you may need to increase it by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble) to induce crystallization.[16] Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.
Q2: The enantiomeric excess of my crystallized product is low. How can I improve it?
A2: Low enantiomeric excess after crystallization indicates that the two diastereomeric salts have similar solubilities in the chosen solvent system or that the undesired diastereomer has co-precipitated. To improve the ee, you can try re-crystallizing the product. Alternatively, screening for a different solvent or a mixture of solvents may increase the solubility difference between the diastereomers.[16] The cooling rate during crystallization can also play a role; a slower cooling rate often leads to higher purity crystals.[5]
Q3: My yield of the desired enantiomer is very low. How can I increase it?
A3: Low yield can be due to the high solubility of the desired diastereomeric salt in the crystallization solvent. To increase the yield, you can try using a solvent in which the salt is less soluble or lowering the final crystallization temperature.[16] Optimizing the stoichiometry of the resolving agent can also be crucial; sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) can improve both yield and selectivity.[16]
Enzymatic Resolution
Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the problem?
A1: Slow or no reaction in enzymatic resolution can be due to several factors. Ensure that the reaction conditions, such as pH and temperature, are optimal for the specific enzyme being used. Enzyme activity is highly dependent on these parameters. The enzyme itself may be inactive or denatured. Use a fresh batch of the enzyme or ensure it has been stored correctly. The substrate concentration might also be too high, leading to substrate inhibition. Try running the reaction at a lower substrate concentration.
Q2: The enantioselectivity of the enzymatic resolution is poor. How can I improve it?
A2: Poor enantioselectivity can sometimes be improved by modifying the reaction conditions. Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. The choice of solvent can also be critical, especially if an organic co-solvent is used. Screening different co-solvents or adjusting the aqueous/organic ratio may be beneficial. If these adjustments do not work, you may need to screen for a different enzyme, as some enzymes are inherently more selective for certain substrates than others.
Q3: How can I obtain the unreacted enantiomer in high purity?
A3: In a kinetic resolution, the reaction is typically stopped at around 50% conversion to achieve a high enantiomeric excess for both the product and the remaining unreacted starting material.[6] After the reaction, you will have a mixture of the product (one enantiomer) and the unreacted starting material (the other enantiomer). These can then be separated by standard chromatographic techniques or extraction, as they are now different chemical compounds.
Section 3: Data Presentation
The following tables summarize typical quantitative data for the purification of chiral amino alcohols using different techniques.
Table 1: Chiral HPLC Purification of Amino Alcohols
| Amino Alcohol Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Enantiomeric Excess (ee%) | Reference |
| N-Benzoylamino alcohol | Chiralpak® IA | n-hexane/ethanol/chloroform | 1.0 | >1.5 | >99% | [17] |
| 1-Amino-2-methyl-4-phenylbutan-2-ol | Polysaccharide-based | n-Hexane/IPA (90:10, v/v) + 0.1% DEA | 1.0 | ≥ 1.5 (Goal) | >99% (Goal) | [10] |
| DL-Leucinol Diastereomer | C18 | Acetonitrile/Aqueous TFA (gradient) | 1.0 | - | - | [18] |
Table 2: Diastereomeric Salt Crystallization of Amino Alcohols
| Racemic Compound | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee%) | Reference |
| Pregabalin | L-Tartaric Acid | Water | 51.6% | >99% | [5] |
| 1-Phenylpropane-amine | (R,R)-Tartaric Acid | Ethanol/IPA | High | 83.5-89.1% | [19] |
| Racemic Amine | (-)-Camphoric Acid | Various | Variable | Variable | [16] |
Table 3: Enzymatic Resolution of Amino Alcohols
| Substrate | Enzyme | Reaction Type | Conversion | Product ee% | Unreacted Substrate ee% | Reference |
| Racemic Alcohols/Amines | Hydrolase | Kinetic Resolution | ~50% | >99% | >99% | [6] |
| Racemic Amino Acid Esters | Proteases/Lipases | Hydrolysis | ~50% | High | High | [7] |
| Diols | Engineered Enzyme Cascade | Amination | - | 99% | - | [20] |
Section 4: Experimental Protocols
Protocol: Chiral HPLC Method Development for Amino Alcohols
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or a similar column.[17]
-
Mobile Phase Preparation (Normal Phase): Prepare a starting mobile phase of 90:10 (v/v) n-hexane/isopropanol.[10] For basic amino alcohols, add 0.1% diethylamine (DEA). For acidic amino alcohols, add 0.1% trifluoroacetic acid (TFA).[12]
-
System Setup: Install the chiral column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[17] Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: Dissolve a small amount of the racemic amino alcohol in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the chromatogram.
-
Optimization: If resolution is poor, systematically vary the mobile phase composition by adjusting the percentage of the alcohol modifier (e.g., in 5% increments). You can also try switching the alcohol modifier (e.g., from isopropanol to ethanol).[11] Investigate the effect of temperature by using a column oven, testing temperatures between 10°C and 40°C.[1]
Protocol: Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Selection: Choose a chiral resolving agent that will form a salt with your amino alcohol (e.g., tartaric acid for a basic amino alcohol).[5] Conduct a solvent screen to find a solvent or solvent mixture where the two diastereomeric salts have a significant solubility difference.[16]
-
Salt Formation: Dissolve the racemic amino alcohol in the chosen solvent. Add 0.5 to 1.0 equivalent of the chiral resolving agent.[16] The mixture may need to be heated to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator. Seeding with a few crystals of the desired diastereomer can be beneficial.[16]
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.
-
Drying and Analysis: Dry the crystals under vacuum. Determine the diastereomeric and enantiomeric purity using NMR or chiral HPLC.
-
Liberation of the Free Amino Alcohol: Dissolve the purified diastereomeric salt in water or a suitable solvent and add a base (e.g., NaOH) or acid to neutralize the resolving agent and liberate the free enantiomer. Extract the enantiomerically enriched amino alcohol with an organic solvent.[21]
Protocol: Enzymatic Kinetic Resolution
-
Enzyme and Condition Selection: Choose an enzyme known to be active towards your class of amino alcohol (e.g., a lipase for the acylation of the alcohol group). Prepare a buffer solution at the optimal pH for the enzyme.
-
Reaction Setup: Dissolve the racemic amino alcohol in the buffer. An organic co-solvent may be necessary if the substrate has low aqueous solubility. Add the acylating agent (for lipase-catalyzed acylation).
-
Enzyme Addition and Monitoring: Add the enzyme to the reaction mixture and stir at the optimal temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the ee of the product and remaining substrate.
-
Reaction Quenching: Once the reaction has reached approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by filtration if the enzyme is immobilized).
-
Separation and Purification: Separate the product from the unreacted starting material using standard techniques such as column chromatography or extraction.
Section 5: Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 7. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
- 19. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 20. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of amino alcohols.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: Why is the yield of my amino alcohol product consistently low?
Answer:
Low product yield in amino alcohol synthesis can stem from several factors, including incomplete reactions, competing side reactions, or issues with product isolation and purification.
Potential Causes & Solutions:
-
Incomplete Reduction: The reducing agent may not be potent enough to fully convert the starting material. For instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters on its own.
-
Solution: Switch to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) for the direct reduction of N-protected amino acids.[1]
-
-
Catalyst Inactivity: The catalyst may be deactivated or not optimal for the specific substrate.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield.
-
Solution: Systematically optimize these parameters. For example, some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to proceed to completion.
-
-
Poor Product Recovery: The amino alcohol may be highly soluble in the aqueous phase during workup, leading to losses.
-
Solution: Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can also improve extraction efficiency. For certain amino alcohols, purification can be achieved through the formation of diastereomeric borate complexes.[5]
-
Question 2: My final product shows poor stereoselectivity (low enantiomeric or diastereomeric excess). What can I do to improve it?
Answer:
Achieving high stereoselectivity is a common challenge, particularly when creating multiple chiral centers. The choice of catalyst, solvent, and temperature are critical factors.
Potential Causes & Solutions:
-
Racemization: The chiral center may be susceptible to racemization, especially under harsh basic or high-temperature conditions.[1] This is a known issue for amino acids like cysteine and histidine.
-
Solution: Perform the reaction at lower temperatures. For instance, reducing the temperature in microwave-assisted syntheses from 80°C to 50°C can limit racemization.[1] Using a less harsh base can also be beneficial.
-
-
Ineffective Chiral Catalyst/Ligand: The chiral catalyst or ligand may not be providing sufficient stereochemical control for the specific substrate.
-
Solution: Experiment with different chiral ligands. The structure of the ligand can be fine-tuned to improve enantiomeric excess (ee).[2] The table below compares the performance of various catalytic systems.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities.
-
Table 1: Performance of Various Catalytic Systems in Asymmetric Amino Alcohol Synthesis [3]
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr |
| Cr-L1 (Aza-Pinacol Coupling) | Benzaldehyde & N-sulfonyl imine | β-Amino alcohol | 95 | 98 | >20:1 |
| Cr-L1 (Aza-Pinacol Coupling) | 2-Naphthaldehyde & N-sulfonyl imine | β-Amino alcohol | 92 | 99 | >20:1 |
| [Ir(COD)Cl]₂/SpiroPAP (Asymmetric Hydrogenation) | α-Amino ketone | β-Amino alcohol | 98 | 99 | - |
| RuCl₂(PPh₃)₃/DAIPEN (Asymmetric Transfer Hydrogenation) | α-Amino ketone | β-Amino alcohol | 95 | 97 | - |
Question 3: I am observing significant formation of an aldehyde byproduct instead of the desired amino alcohol. How can I resolve this?
Answer:
The formation of an aldehyde byproduct is a clear indication of incomplete reduction of the starting carboxylic acid or its activated form.[1]
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for the complete reduction of the starting material.
-
Solution: Increase the equivalents of the reducing agent. A common approach is to use a significant excess (e.g., 5 equivalents) of sodium borohydride when reducing an activated carboxylic acid.[1]
-
-
Weak Reducing Agent: As mentioned previously, the choice of reducing agent is critical. NaBH₄ alone is often insufficient for reducing carboxylic acids.
Experimental Protocols
Protocol 1: Racemization-Minimizing Reduction of N-Protected Amino Acids [1]
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to minimize racemization.
Materials:
-
N-protected amino acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1N HCl
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Activation: Dissolve the N-protected amino acid in anhydrous THF at room temperature. Add 1.1 equivalents of CDI and stir for 10 minutes.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. In one portion, add a solution of sodium borohydride (5 equivalents) in water.
-
Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate.
-
Purification: Filter the solution and pass it through a short pad of silica gel to obtain the crude product with high purity.
Visualizing Workflows and Mechanisms
General Workflow for Optimizing Reaction Conditions
Caption: A general workflow for the systematic optimization of reaction conditions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Question 1: What are the most common synthetic routes to amino alcohols?
Answer:
Several strategies are employed for amino alcohol synthesis, each with its own advantages and limitations.[] Common methods include:
-
Reduction of Amino Acids: This involves the reduction of the carboxylic acid group of an amino acid to an alcohol, typically using a strong reducing agent like LiAlH₄.[]
-
Ring-opening of Epoxides: The reaction of an epoxide with an amine is a straightforward method to produce β-amino alcohols. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions.[7]
-
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the amino alcohol.[]
-
Asymmetric Synthesis: For chiral amino alcohols, asymmetric methods are employed. These can include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material like (S)-glycidol.[2][]
Question 2: How does the choice of a protecting group affect the synthesis?
Answer:
Protecting groups are crucial in amino alcohol synthesis to prevent unwanted side reactions involving the amine or hydroxyl functionalities. The choice of protecting group can influence the reaction's outcome, including its stereoselectivity and yield. For example, in a chromium-catalyzed asymmetric cross-coupling, strongly electron-withdrawing protective groups on the imine can modulate its reduction potential, enabling preferential formation of the desired α-amino radical intermediate.[8] The protecting group must also be stable under the reaction conditions and easily removable in a subsequent step without affecting the rest of the molecule.
Question 3: What are some of the key applications of chiral amino alcohols?
Answer:
Chiral amino alcohols are highly valuable compounds in the pharmaceutical and chemical industries. They serve as key building blocks for the synthesis of a wide range of drugs, including beta-blockers, antihistamines, and antidepressants.[] Additionally, they are frequently used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.[8] Their presence in numerous natural products also makes them important targets in total synthesis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in (S)-2-Aminopentan-1-ol Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and impurities encountered during the synthesis of (S)-2-Aminopentan-1-ol (L-norvalinol).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound?
The most prevalent laboratory method for synthesizing this compound is the reduction of the amino acid L-norvaline or its corresponding esters. Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in combination with other reagents like iodine or sulfuric acid. Borane complexes, such as borane-methyl sulfide (BMS), are also employed.
Q2: What is the primary challenge in synthesizing enantiomerically pure this compound?
A key challenge is preventing racemization of the chiral center during the reduction process. Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the formation of the (R)-enantiomer, reducing the enantiomeric excess of the final product.
Q3: Can unreacted starting material be a significant impurity?
Yes, incomplete reduction can result in the presence of unreacted L-norvaline or its ester in the final product. The choice of reducing agent and reaction conditions, such as temperature and reaction time, are crucial for driving the reaction to completion.
Troubleshooting Guide for Common Side Reactions
Racemization of the Chiral Center
Issue: The final product shows a lower than expected enantiomeric excess (ee), indicating the presence of the (R)-enantiomer.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially in the presence of strong acids or bases, can promote racemization. Racemization of amino acids is known to be catalyzed by the presence of aldehydes and metal cations.
-
Inappropriate Work-up: The work-up procedure, if not carefully controlled, can expose the product to conditions that favor racemization.
Troubleshooting and Optimization:
-
Temperature Control: Maintain the recommended temperature throughout the reaction. For highly exothermic reactions, such as those with LiAlH₄, ensure efficient cooling.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times.
-
pH Control: During work-up, carefully neutralize the reaction mixture, avoiding strongly acidic or basic conditions for extended periods.
-
Mild Reducing Agents: Consider using milder reducing agents or conditions that are known to preserve chirality.
Formation of Over-reduction and Other Byproducts
Issue: The presence of unexpected impurities in the final product, which may be difficult to separate.
Potential Causes:
-
Strong Reducing Agents: Powerful reducing agents like LiAlH₄ can sometimes lead to over-reduction of other functional groups if not carefully controlled.[1]
-
Reaction with Solvent: Some reducing agents can react with certain solvents, leading to the formation of impurities. For example, LiAlH₄ can react with ethereal solvents like THF over prolonged periods.
Troubleshooting and Optimization:
-
Choice of Reducing Agent: Select a reducing agent with appropriate reactivity for the specific substrate. For ester reductions, LiAlH₄ is effective but requires careful control.[1] NaBH₄ is generally milder but may require activation.
-
Stoichiometry: Use the correct stoichiometric amount of the reducing agent to avoid excess that could lead to side reactions.
-
Solvent Purity: Ensure the use of dry, high-purity solvents to prevent unwanted side reactions.
Intramolecular Cyclization (Piperidine Formation)
Issue: Formation of a cyclic side product, specifically a substituted piperidine. While not extensively documented for this compound itself, amino alcohols can undergo intramolecular cyclization to form heterocyclic compounds like piperidines, especially under acidic conditions or upon activation of the hydroxyl group.
Potential Cause:
-
Acidic Conditions: The presence of a strong acid can protonate the hydroxyl group, making it a good leaving group and facilitating intramolecular nucleophilic attack by the amino group.
Troubleshooting and Optimization:
-
pH Control: Maintain a neutral or slightly basic pH during work-up and purification to minimize the risk of acid-catalyzed cyclization.
-
Temperature Management: Avoid excessive heat, which can promote cyclization reactions.
Experimental Protocols and Data
Reduction of L-Norvaline using Lithium Aluminum Hydride (LiAlH₄)
This method is a powerful and common way to reduce amino acids to their corresponding amino alcohols.
Experimental Workflow:
Caption: Workflow for the LiAlH₄ reduction of L-Norvaline.
Quantitative Data Summary (Literature Values for Similar Reductions):
| Reducing Agent | Substrate | Product | Yield (%) | Potential Side Products/Impurities |
| LiAlH₄ | L-Valine | L-Valinol | 73-84 | (R)-Valinol (racemization), unreacted starting material |
| NaBH₄/I₂ | L-Phenylalanine | L-Phenylalaninol | ~72 | (R)-Phenylalaninol, unreacted starting material |
| Borane-Methyl Sulfide | L-Alanine | L-Alaninol | ~70 | (R)-Alaninol, borane-amine complexes |
Note: The yields and side products can vary depending on the specific reaction conditions and the purity of the starting materials.
Logical Relationship of Side Reaction Formation
The following diagram illustrates the potential pathways for the desired reaction and the formation of key side products during the synthesis of this compound.
Caption: Potential reaction pathways and side product formation.
Analytical Methods for Purity Assessment
To effectively troubleshoot and ensure the quality of your this compound synthesis, a robust analytical strategy is essential.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities. A chiral HPLC method is necessary to determine the enantiomeric excess.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and can also be adapted for chiral separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize any significant impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any byproducts.
This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of this compound. For specific and complex issues, consulting detailed literature and seeking expert advice is always recommended.
References
Technical Support Center: Stability of (S)-2-Aminopentan-1-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-Aminopentan-1-ol and its derivatives. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound and its derivatives?
A1: The stability of this compound and its derivatives is influenced by several factors, including temperature, humidity, light, pH, and the presence of oxidizing agents.[1][2][3][4] As amino alcohols, these compounds are susceptible to chemical and physical changes under various environmental conditions.[][6]
Q2: What are the likely degradation pathways for this compound derivatives?
A2: Based on the functional groups present (a primary amine and a primary alcohol), the most probable degradation pathways include:
-
Oxidation: The primary amine and alcohol groups can be susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2]
-
Deamination and Dehydration: At elevated temperatures, deamination (loss of the amino group) and dehydration (loss of water from the alcohol group) can occur.[7][8]
-
Reaction with Excipients: Interactions between the amino alcohol and various excipients in a formulation can also lead to degradation products.[9]
Q3: How can I establish a shelf-life for my this compound derivative?
A3: Establishing a shelf-life requires performing long-term stability studies under controlled storage conditions.[][10][11] These studies involve storing the compound for an extended period and testing it at regular intervals to ensure it remains within its quality specifications.[11] Accelerated stability studies, conducted at higher temperatures and humidity, can be used to predict the long-term stability profile in a shorter timeframe.[1][][11]
Q4: What are "forced degradation" studies, and why are they important for this compound derivatives?
A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[4][10][12][13][14][15] These studies are crucial for:
-
Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[12]
Troubleshooting Guides
HPLC Analysis Issues
This section addresses common problems encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound derivatives.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Poor Resolution Between Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier and its percentage. For basic compounds, consider adding a basic modifier like diethylamine (DEA).[16] | |
| Incorrect column temperature. | Systematically vary the column temperature. Lower temperatures often improve chiral resolution.[16] | |
| Peak Tailing | Column overload. | Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[16] |
| Secondary interactions with the stationary phase. | For basic compounds like amino alcohols, add a competing base (e.g., 0.1% DEA) to the mobile phase to minimize interactions with residual silanols on the column.[16] | |
| Column contamination or degradation. | Wash the column according to the manufacturer's instructions or replace it if it's old.[16] | |
| Ghost Peaks | Contaminated mobile phase or HPLC system. | Run a blank gradient without an injection. If ghost peaks are present, the issue is with the mobile phase or the system. Use fresh, high-purity solvents.[16] |
| Carryover from the autosampler. | If a blank injection of the sample solvent shows no peaks, the problem is likely carryover. Clean the autosampler needle and injection port.[16] | |
| Retention Time Drift | Poor column equilibration. | Increase the column equilibration time between injections.[17] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[17] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[17] |
Stability Study Issues
This section provides guidance on troubleshooting common problems during stability studies.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Inconsistent Degradation Rates | Fluctuations in temperature or humidity in the stability chamber. | Ensure the stability chamber is properly calibrated and maintained. |
| Inconsistent light exposure for photostability studies. | Use a calibrated photostability chamber to ensure uniform light exposure.[4] | |
| Variations in sample preparation. | Standardize the sample preparation procedure to minimize variability. | |
| Unexpectedly Fast Degradation | Presence of catalytic impurities (e.g., metal ions). | Use high-purity reagents and solvents. Consider using chelating agents like EDTA if metal-catalyzed degradation is suspected.[18] |
| Incorrect storage conditions. | Verify that the storage conditions (temperature and humidity) are appropriate for the compound. | |
| Mass Balance Issues in Forced Degradation | Degradants are not being detected by the analytical method. | Ensure the analytical method is capable of detecting all degradation products. This may require using a universal detector like a mass spectrometer. |
| Formation of volatile or non-UV active degradants. | Use analytical techniques that can detect volatile compounds (e.g., GC-MS) or non-UV active compounds (e.g., LC-MS, CAD). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated chiral HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
-
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life and appropriate storage conditions for an this compound derivative.
Methodology:
-
Batch Selection: Use at least three primary batches of the API for the study.[19]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a full battery of tests, including:
-
Appearance
-
Assay (potency)
-
Enantiomeric purity
-
Related substances (impurities and degradation products)
-
Water content
-
-
Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The re-test period is established based on the time during which the API remains within its specifications.[10]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. japsonline.com [japsonline.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rwandafda.gov.rw [rwandafda.gov.rw]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: (S)-2-Aminopentan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Aminopentan-1-ol. The information is presented in a question-and-answer format to directly address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include:
-
Stereoisomers: The (R)-enantiomer is a common impurity if the synthesis is not perfectly stereoselective.
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the final product.[1]
-
Byproducts from Side Reactions: These are specific to the reaction conditions and reagents used.[1]
-
Residual Solvents: Solvents used during the reaction or initial purification steps may remain.
Q2: Which analytical methods are best for detecting impurities in my this compound sample?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric excess (ee) by separating the (S) and (R) enantiomers. Chiral stationary phases are required for this separation.[1][2]
-
Reverse-Phase HPLC (RP-HPLC): Useful for separating the main compound from less polar or more polar impurities.[1]
-
Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the amino alcohol.[1]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Purity (Presence of the (R)-enantiomer)
Problem: My sample of this compound shows a significant peak for the (R)-enantiomer in the chiral HPLC analysis.
Solution: Chiral resolution through diastereomeric salt formation is a common and effective method for separating enantiomers. This process involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[3]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic or enantiomerically impure 2-Aminopentan-1-ol in a suitable solvent such as absolute ethanol.[4][5] Add 0.5 to 1.0 molar equivalent of a chiral resolving agent, like (S)-N-tosyl-leucine.[4][5] Stir the solution for several hours to allow the diastereomeric salts to form and the less soluble salt to crystallize.[4][5]
-
Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. Collect the crystals by filtration. The more soluble diastereomeric salt will remain in the mother liquor.[3]
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt crystals with a base (e.g., a concentrated NaOH solution) to deprotonate the amine and liberate the free amino alcohol.[4][5] Extract the purified enantiomer with an organic solvent, such as dichloromethane (CH₂Cl₂).[4][5] Combine the organic phases, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified enantiomer.[4][5]
Issue 2: Presence of Polar and Non-Polar Impurities
Problem: My sample contains various impurities with a range of polarities that are difficult to separate by simple extraction or crystallization.
Solution: Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography is often suitable.[3]
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate, methanol, or a small percentage of triethylamine to prevent tailing of the amine on the silica gel).[3]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Issue 3: Presence of High-Boiling Point Impurities
Problem: My sample is contaminated with high-boiling point impurities that are not easily removed by other methods.
Solution: While not extensively detailed for this compound in the provided search results, vacuum distillation is a standard method for purifying liquids with high boiling points or those that are thermally sensitive. Given that the related compound (S)-2-aminopropan-1-ol can be purified by distillation, this method is applicable.[6]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Place the impure this compound in the distillation flask with a stir bar or boiling chips.
-
Distillation: Gradually heat the distillation flask while stirring. Apply a vacuum to reduce the boiling point of the compound.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of 2-aminopentan-1-ol is 194-195 °C at atmospheric pressure.[7]
-
Analysis: Analyze the purity of the collected fraction using an appropriate analytical method like HPLC or GC.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Primary Impurities Removed | Advantages | Disadvantages |
| Recrystallization | 98-99.5% | Particulate matter, some side products, and enantiomeric enrichment with a resolving agent. | Cost-effective, scalable. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | Wide range of polar and non-polar impurities. | High resolution, applicable to complex mixtures. | Can be time-consuming, requires significant solvent volumes, may be difficult to scale up. |
| Vacuum Distillation | >98% | Non-volatile impurities, some high-boiling byproducts. | Effective for removing non-volatile solutes, can be used for large quantities. | Not suitable for thermally unstable compounds, may not separate compounds with close boiling points. |
| Chiral Resolution | >99% ee | The undesired enantiomer. | The most effective method for enantiomeric purification. | Requires a stoichiometric amount of a potentially expensive resolving agent, involves multiple steps. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 5. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Chiral 1,2-Amino Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral 1,2-amino alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chiral 1,2-amino alcohols, categorized by the synthetic method.
Asymmetric Reduction of α-Amino Ketones (e.g., CBS Reduction)
Q1: My enantiomeric excess (ee%) is low. What are the potential causes and solutions?
A1: Low enantioselectivity in Corey-Bakshi-Shibata (CBS) reductions is a common issue. Here are the primary causes and troubleshooting steps:
-
Catalyst Integrity: The oxazaborolidine catalyst is moisture-sensitive. Ensure you are using a fresh or properly stored catalyst. In-situ generation from a chiral amino alcohol and a borane source immediately before use can improve reproducibility.
-
Reaction Conditions:
-
Temperature: Low temperatures (e.g., -78 °C to -20 °C) are often crucial for high enantioselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.
-
Solvent: Use anhydrous solvents. Trace amounts of water can hydrolyze the catalyst and the borane reagent, leading to non-selective reduction.
-
Addition Rate: Slow, dropwise addition of the borane reagent to the mixture of the ketone and catalyst is recommended to maintain catalytic turnover and prevent a competing, non-catalyzed reduction.
-
-
Reagent Purity: Ensure the α-amino ketone starting material and the borane source (e.g., BH₃·THF or BH₃·SMe₂) are of high purity.
Q2: The reaction is sluggish or does not go to completion. How can I improve the reaction rate and yield?
A2: Incomplete conversion can be due to several factors:
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), for challenging substrates, increasing the catalyst loading may be necessary.
-
Stoichiometry of Borane: Ensure at least a stoichiometric amount of the borane reagent is used relative to the ketone. An excess is often employed to ensure complete conversion.
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the ketone substrate can influence its interaction with the CBS catalyst. For some substrates, a different chiral amino alcohol precursor for the catalyst might be required.
Sharpless Asymmetric Aminohydroxylation
Q1: I am observing poor regioselectivity, obtaining a mixture of the desired 1,2-amino alcohol and its regioisomer. How can I control the regioselectivity?
A1: Regioselectivity in the Sharpless asymmetric aminohydroxylation is a known challenge and can be influenced by several factors:
-
Ligand Choice: The chiral ligand is a primary determinant of regioselectivity. For many substrates, phthalazine (PHAL) ligands favor the formation of one regioisomer, while anthraquinone (AQN) ligands can favor the other. Experimenting with different classes of cinchona alkaloid-derived ligands is recommended.
-
Nitrogen Source: The nature of the nitrogen source (e.g., chloramine-T, N-bromobenzamide) can also impact regioselectivity.
-
Solvent System: The solvent system (e.g., n-propanol/water, t-butanol/water) can influence the reaction outcome. A systematic screening of solvents is advisable.
Q2: The enantiomeric excess (ee%) of my product is lower than expected. What can I do to improve it?
A2: Suboptimal enantioselectivity can often be traced back to:
-
Ligand Purity: The enantiomeric purity of the chiral ligand is paramount. Use a reliable source and handle the ligand carefully.
-
Reaction Concentration: Running the reaction under more dilute conditions can sometimes disfavor pathways that lead to lower enantioselectivity.
-
Side Reactions: The formation of a bis(azaglycolate) osmium(VI) species can decrease enantioselectivity. Conducting the reaction in an aqueous medium can favor hydrolysis of the intermediate osmium(VI) azaglycolate, promoting the desired catalytic cycle.[1]
Enantioselective Ring-Opening of Epoxides
Q1: The ring-opening of my epoxide with an amine is not regioselective. How can I favor the desired regioisomer?
A1: The regioselectivity of epoxide ring-opening is dependent on the reaction mechanism (SN1 vs. SN2 character) and can be controlled by:
-
Catalyst: Lewis acid catalysts often promote attack at the more substituted carbon (benzylic position in styrene oxide) by stabilizing a partial positive charge. In contrast, basic or neutral conditions with "hard" nucleophiles tend to favor attack at the less sterically hindered carbon.
-
Nucleophile: The nature of the amine nucleophile plays a significant role.
-
Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity.
Q2: My reaction is proceeding with racemization. How can I preserve the stereochemistry?
A2: Racemization can occur if the reaction conditions promote the formation of carbocationic intermediates that are planar and can be attacked from either face. To minimize racemization:
-
Avoid Strong Lewis Acids: Very strong Lewis acids can promote an SN1-type mechanism, leading to racemization.
-
Optimize Temperature: Lowering the reaction temperature can help to maintain the stereochemical integrity of the intermediates.[2]
-
Choose Appropriate Protecting Groups: If the amine or alcohol functionalities are protected, the choice of protecting group can influence the stereochemical outcome.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in chiral 1,2-amino alcohol synthesis?
A1: Common side reactions include racemization, over-reduction of the carbonyl group to an alkane, and the formation of regioisomers. In the case of chromium-catalyzed cross-coupling of aldehydes and imines, potential byproducts include 1,2-diols and 1,2-diamines from competing reactions.[3]
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group is critical and depends on the stability of the group to the reaction conditions for its introduction and removal, as well as its influence on the stereochemical outcome. For the amine functionality, Boc and Cbz groups are common. For the alcohol, silyl ethers or benzyl ethers are often employed. The protecting groups should be "orthogonal," meaning they can be removed under different conditions without affecting each other.
Q3: What are the best practices for purifying chiral 1,2-amino alcohols?
A3: Purification can be challenging due to the similar physical properties of enantiomers and diastereomers.
-
Flash Column Chromatography: Diastereomers can often be separated by careful flash column chromatography on silica gel.
-
Chiral HPLC: For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common method. This requires screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. Polysaccharide-based CSPs are often effective for amino alcohols.[4]
-
Recrystallization: If the product is a solid, diastereomeric salt formation with a chiral acid or base followed by recrystallization can be an effective method for enantiomeric resolution.
Q4: How can I determine the enantiomeric excess (ee%) of my product?
A4: The most common method for determining ee% is chiral HPLC or chiral gas chromatography (GC). This involves separating the enantiomers on a chiral column and integrating the peak areas. NMR spectroscopy using chiral shift reagents can also be used.
Data Presentation
Table 1: Asymmetric Reduction of α-Amino Ketones using CBS Catalysts
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | (R)-Me-CBS (10) | BH₃·SMe₂ | THF | -20 | >95 | 97 |
| 2-Aminoacetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | 0 | 92 | 95 |
| α-Chloroacetophenone | (R)-Me-CBS (5) | Catecholborane | Toluene | -78 | 95 | 96 |
| Propiophenone | (R)-Bu-CBS (10) | BH₃·SMe₂ | THF | -20 | 90 | 94 |
Table 2: Sharpless Asymmetric Aminohydroxylation of Alkenes
| Alkene Substrate | Chiral Ligand | Nitrogen Source | Solvent | Yield (%) | ee (%) | dr |
| Styrene | (DHQ)₂PHAL | Chloramine-T | n-PrOH/H₂O | 85 | 98 | >20:1 |
| Methyl Cinnamate | (DHQD)₂PHAL | Chloramine-M | t-BuOH/H₂O | 78 | 99 | 10:1 |
| 1-Octene | (DHQ)₂AQN | Boc-N(Na)Cl | t-BuOH/H₂O | 70 | 92 | 5:1 |
| Indene | (DHQD)₂PHAL | TsN(Na)Cl | n-PrOH/H₂O | 90 | 97 | >20:1 |
Table 3: Enantioselective Ring-Opening of Styrene Oxide
| Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (α:β) |
| Aniline | YCl₃ (1 mol%) | Solvent-free | RT | 92 | 94:6 |
| Benzylamine | None | Neat | 100 | 85 | 10:90 |
| Morpholine | Sulfated tin oxide | Diethyl ether | RT | 95 | >99:1 |
| Sodium Azide | Acetic Acid (pH 4.2) | H₂O | 30 | 90 | >99:1 |
Experimental Protocols
General Procedure for Asymmetric Reduction of an α-Amino Ketone with a CBS Catalyst
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine, 0.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add the borane source (e.g., 1.0 M solution of BH₃·THF in THF, 1.0 eq) dropwise. Stir for 15 minutes at 0 °C.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of the α-amino ketone (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sharpless Asymmetric Aminohydroxylation
-
In a round-bottom flask, prepare a solution of the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 eq) in a mixture of n-propanol and water (1:1).
-
In a separate flask, add the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq).
-
Add the alkene (1.0 eq) to the flask containing the ligand and catalyst.
-
Cool the mixture to 0 °C and add the previously prepared nitrogen source solution.
-
Stir the reaction vigorously at 0 °C until the alkene is consumed (monitor by TLC or GC).
-
Upon completion, add sodium sulfite and stir for 30 minutes.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
General Procedure for Enantioselective Ring-Opening of Styrene Oxide with an Amine
-
To a clean, dry round-bottom flask, add the epoxide (e.g., (S)-styrene oxide, 1.0 eq) and the amine (e.g., aniline, 1.0 eq).
-
If a catalyst is used (e.g., YCl₃, 1 mol%), add it to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).
-
If a solid catalyst was used, filter it off.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General troubleshooting workflow for chiral 1,2-amino alcohol synthesis.
Caption: Decision tree for catalyst selection in 1,2-amino alcohol synthesis.
Caption: Common side reactions in chiral 1,2-amino alcohol synthesis.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enanimotiselectivity with Chiral Amino Alcohol Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing enantioselectivity using chiral amino alcohol ligands.
Frequently Asked Questions (FAQs)
Q1: What are chiral amino alcohol ligands and why are they effective in asymmetric catalysis?
Chiral amino alcohol ligands are organic molecules containing both an amino group and a hydroxyl group attached to a chiral scaffold. Their effectiveness in asymmetric catalysis stems from their ability to form stable bidentate chelate complexes with metal centers. This coordination creates a rigid and well-defined chiral environment around the metal's active site, forcing substrates to approach in a specific orientation and leading to the preferential formation of one enantiomer.[1] The ready availability of chiral amino acids provides a diverse and accessible source for synthesizing a wide array of these ligands.
Q2: What are the most common applications of chiral amino alcohol ligands?
Chiral amino alcohol ligands are widely used in various asymmetric reactions. Some of the most notable applications include:
-
Enantioselective addition of organometallic reagents to carbonyl compounds: A classic example is the addition of diethylzinc to aldehydes to produce chiral secondary alcohols with high yields and excellent enantioselectivities.[2]
-
Asymmetric reduction of ketones: These ligands are effective in the transfer hydrogenation of ketones to yield chiral secondary alcohols.[3]
Q3: How does the structure of the chiral amino alcohol ligand influence enantioselectivity?
The steric and electronic properties of the substituents on the chiral backbone of the ligand play a crucial role in determining the enantioselectivity of a reaction. For instance, increasing the steric bulk of the ligand can significantly enhance the enantiomeric excess (e.e.).[4] The rigidity of the ligand structure, such as that found in the indane ring system of (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivities in certain reactions.[3]
Q4: What is the effect of the ligand-to-metal ratio on enantioselectivity?
The molar ratio of the chiral ligand to the metal catalyst can have a profound impact on the enantiomeric excess of the product. In some cases, a non-stoichiometric ratio can lead to higher enantioselectivity. For example, in palladium-catalyzed allylic alkylation, a 2:1 molar ratio of a chiral diphosphine ligand to palladium showed a maximum enantiomeric excess, while a 1:1 ratio resulted in significantly lower e.e. and even reversed the enantioselection.[5] It is often necessary to screen different ligand-to-metal ratios to optimize the reaction.[4]
Q5: How do reaction parameters like solvent and temperature affect enantioselectivity?
Solvent and temperature are critical parameters that can significantly influence the outcome of an asymmetric reaction.
-
Solvent: The polarity of the solvent can affect the stability of the catalyst-substrate complex and the transition state. In some cases, non-polar aromatic solvents or less polar etheric solvents have been shown to improve yields without significantly impacting stereoselectivity.[6] Conversely, polar solvents can sometimes be detrimental to the reaction.[6]
-
Temperature: The effect of temperature on enantioselectivity can be complex. While lower temperatures often lead to higher enantioselectivity, this is not always the case. In some oxazaborolidine-catalyzed ketone reductions, the highest enantioselectivities were observed between 20 and 30 °C.[7] There are even instances where a change in temperature can invert the enantioselectivity of a reaction.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate or reaction. 2. Incorrect Ligand-to-Metal Ratio: The ratio may not be optimized for the catalytic system.[4][5] 3. Inappropriate Solvent: The solvent may be interfering with the formation of the chiral complex or the transition state.[6] 4. Non-optimal Temperature: The reaction temperature may be too high or too low.[7][8] 5. Presence of Impurities: Impurities in the reagents or solvent can poison the catalyst. | 1. Screen a variety of ligands with different steric and electronic properties.[4] 2. Systematically vary the ligand-to-metal ratio to find the optimum.[4][5] 3. Screen a range of solvents with varying polarities.[6] 4. Optimize the reaction temperature. [7][8] 5. Ensure all reagents and solvents are pure and anhydrous. |
| Low Reaction Yield/Conversion | 1. Catalyst Inactivity: The catalyst may not be forming correctly or is being deactivated. 2. Poor Substrate Reactivity: The substrate may be sterically hindered or electronically unsuited for the reaction. 3. Solubility Issues: The catalyst or substrate may not be soluble in the chosen solvent.[9] 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Verify the procedure for catalyst formation. Ensure an inert atmosphere if required. 2. Modify the substrate or reaction conditions (e.g., increase temperature, use a more active catalyst). 3. Choose a solvent in which all components are soluble. [9] 4. Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of the ligand, metal source, or substrate may vary between batches. 2. Atmospheric Contamination: Moisture or oxygen can deactivate the catalyst. 3. Inaccurate Measurement of Reagents: Small variations in catalyst or ligand loading can lead to different outcomes. | 1. Use reagents from a reliable source and of high purity. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Use precise weighing and solution preparation techniques. |
| Difficulty in Ligand Synthesis | 1. Low-yielding synthetic steps: Certain steps in the synthesis of highly substituted ligands can be problematic.[9][10] 2. Side reactions: Deleterious side reactions, such as the reduction of intermediates, can lower the yield.[9] | 1. Optimize reaction conditions for problematic steps (e.g., temperature, solvent, reaction time).[9] 2. Explore alternative synthetic routes or different reagents to minimize side reactions.[9] |
Data Presentation
Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde.
| Ligand | Catalyst System | Temperature (°C) | Yield (%) | e.e. (%) | Product Configuration | Reference |
| (-)-DAIB | ZnEt₂ | 0 | 97 | 98 | S | [2] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | ZnEt₂ | Room Temp | up to 99 | 99 | - | [11][12] |
| Ligand 13a/13b | ZnEt₂ | - | nearly quant. | 95 | - | [13] |
Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone.
| Ligand | Catalyst System | Conversion (%) | e.e. (%) | Reference |
| (1S,2S)-2-Methylamino-1,2-diphenylethanol | [{RuCl₂(η⁶-C₆Me₆)}₂]/KOH | >90 | up to 92 | |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | Very good | up to 82 | |
| Valine-derived bicyclic oxazaborolidine | Borane | High | 90 | |
| (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | High | ~90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral Amino Alcohols from Amino Acids[1]
This protocol describes a common method for synthesizing chiral amino alcohols by reducing the corresponding N-protected amino acids.
Materials:
-
N-protected amino acid (e.g., Boc-L-alanine)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Red-Al® solution dropwise to the stirred amino acid solution to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by flash column chromatography.
Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde[1][2]
This protocol outlines the use of a chiral amino alcohol ligand to catalyze the enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene or other suitable anhydrous solvent
-
Diethylzinc solution (e.g., 1.0 M in hexanes)
-
Freshly distilled aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (e.g., 0.05 - 0.1 mmol) in anhydrous toluene (5 mL).
-
Add the diethylzinc solution (e.g., 1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the mixture to 0 °C and add the freshly distilled aldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 4. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in organo transition metal chemistry. An unprecedented ligand effect in π-allyl palladium chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 9. ideals.illinois.edu [ideals.illinois.edu]
- 10. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]
- 11. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 13. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Work-up procedures for reactions involving (S)-2-Aminopentan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-Aminopentan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Purification & Chromatography
Q1: My this compound product is streaking or tailing badly on my silica gel column. What can I do?
A1: Tailing is a frequent issue when purifying amino alcohols on silica gel due to the interaction between the basic amino group and the acidic silica surface.[1] Here are several strategies to resolve this:
-
Modify the Eluent: Add a small amount of a basic modifier to your solvent system to neutralize the acidic sites on the silica gel.[2]
-
Triethylamine (TEA): Typically, adding 0.1-1% (v/v) triethylamine to the mobile phase is effective.[1] This competes with your compound for the acidic sites, reducing the strong interactions that cause tailing.[1]
-
Ammonia: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[1] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[1]
-
-
Change the Stationary Phase: If modifying the eluent isn't sufficient, consider an alternative to standard silica gel.
-
Deactivate the Silica Gel: Before loading your sample, you can wash the packed column with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent to remove the excess base.[1]
Q2: My compound won't move off the baseline of the TLC plate or column, even with a polar solvent system like ethyl acetate/hexanes.
A2: this compound and its derivatives are often highly polar and interact strongly with silica. To achieve elution, you need a more polar mobile phase.[1]
-
Add an Alcohol: A common and effective solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase the concentration.[1]
-
Incorporate a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to your DCM/MeOH eluent will help reduce the strong interaction with the silica gel and improve mobility.[1]
Extraction & Work-up
Q3: I'm getting a low recovery yield after aqueous work-up. How can I improve the extraction of this compound from the aqueous layer?
A3: Amino alcohols like this compound are often highly soluble in water, which makes extraction with standard organic solvents inefficient, often requiring many extraction steps for a good yield.[3]
-
Increase pH: Before extraction, basify the aqueous layer to a pH above 9.5 (ideally 10.5-13) with a base like NaOH.[4] This ensures the amino group is unprotonated, increasing its solubility in the organic solvent.[3]
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or K2CO3 before extraction. This decreases the solubility of the amino alcohol in the aqueous phase and promotes its partition into the organic layer.
-
Schiff Base Formation: For challenging extractions, a highly effective method is to convert the amino alcohol into a less polar Schiff base.[3][4]
-
Add an aromatic aldehyde (e.g., benzaldehyde) to the aqueous solution at a high pH (>9.5).[3][4]
-
The aldehyde reacts with the primary amine to form a more hydrophobic imine (Schiff base).
-
Extract the Schiff base with a water-immiscible organic solvent (e.g., dichloromethane, ether).
-
Once extracted, the Schiff base can be easily hydrolyzed back to the amino alcohol.[3][4]
-
Reaction & Yield Issues
Q4: My reaction yield is consistently low, and I suspect racemization might be occurring. What are the common causes?
A4: Low yields and racemization can stem from several factors, particularly in reactions involving strong reducing agents or temperature-sensitive steps.[2]
-
Reaction Temperature: High temperatures can promote side reactions and racemization. For reductions (e.g., with LiAlH₄), it is critical to maintain low temperatures (typically 0 °C to -78 °C) during reagent addition and throughout the reaction.[2]
-
Purity of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous, especially when using water-sensitive reagents like lithium aluminum hydride (LiAlH₄).[2] Moisture will quench the reagent and lower the yield.[2]
-
Proper Work-up: The work-up procedure for powerful reagents like LiAlH₄ is critical to prevent product loss.[2] A careful, sequential addition of water and base (Fieser work-up) is often required.
Q5: How can I selectively react either the amine or the hydroxyl group of this compound?
A5: To achieve selective transformations, a protecting group strategy is necessary.[5] The primary amine is generally more nucleophilic than the secondary alcohol and can typically be protected first.[5] An orthogonal strategy allows you to remove one protecting group without affecting the other.[5]
-
N-Protection: The amine can be protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.[5]
-
O-Protection: The hydroxyl group can then be protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and a base like imidazole.[5]
-
Selective Deprotection: The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), leaving the TBDMS ether intact.[5] Conversely, the TBDMS group is fluoride-labile and can be cleaved with reagents like TBAF, leaving the Boc group untouched.[5]
Data & Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [6] |
| Molecular Weight | 103.16 g/mol | [7] |
| Appearance | Colorless liquid or crystalline solid | [6] |
| Melting Point | 44-48 °C (lit.) | |
| Boiling Point | 194-195 °C (lit.) | [6] |
| Density | 0.922 g/mL at 25 °C (lit.) | [6] |
| Solubility | Soluble in water, ethanol, and dimethylformamide | [6] |
Common Protecting Groups for Amino Alcohols
| Functional Group | Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | H₂/Pd, HBr/AcOH | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF | |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF, HF |
| Benzyl | Bn | Benzyl bromide, NaH | H₂/Pd |
Experimental Protocols
Protocol 1: General Work-up for an Aqueous Reaction Mixture
-
Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C using an ice bath.
-
Quenching: Slowly and carefully add a quenching solution. For reductions with hydrides like LiAlH₄, a sequential addition (Fieser method) of water, followed by 15% aq. NaOH, and then more water is standard. For other reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is common.[2]
-
Basification: Allow the mixture to warm to room temperature. Add a base (e.g., 1M NaOH) to adjust the pH of the aqueous layer to >10 to deprotonate the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 3-5 times with an organic solvent (e.g., Dichloromethane, Ethyl Acetate). The high water solubility may necessitate multiple extractions.[3]
-
Washing: Combine the organic layers and wash with brine (saturated aq. NaCl) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., Hexane or Dichloromethane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Equilibration: Equilibrate the packed column by flushing it with several column volumes of the initial mobile phase (e.g., 99% DCM / 1% MeOH) containing 0.5-1% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1% to 10%) to elute your product. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualizations
Caption: General experimental workflow from reaction to pure product.
Caption: Troubleshooting decision tree for purification issues.
Caption: Orthogonal protection strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents [patents.google.com]
- 4. JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (S)-2-Aminopentan-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (S)-2-Aminopentan-1-ol is a cornerstone of quality control, ensuring the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, the need for derivatization, and the desired level of accuracy. The following table summarizes the key performance characteristics of each technique, with data adapted from studies on structurally similar aliphatic amino alcohols.
| Analytical Technique | Key Parameter | (R)-2-Aminopentan-1-ol | This compound | Resolution/Separation Factor | Notes |
| Chiral HPLC (with derivatization) | Retention Time (min) | tR1 (hypothetical) | tR2 (hypothetical) | Rs > 1.5 | High resolution is achievable with appropriate chiral stationary phases. Derivatization can enhance detection and separation. Data is representative for aliphatic amino alcohols. |
| Chiral GC (with derivatization) | Retention Time (min) | tR1 (hypothetical) | tR2 (hypothetical) | α > 1.1 | Requires derivatization to increase volatility. Excellent sensitivity. Data is analogous to the separation of similar chiral amines. |
| 1H NMR (with chiral derivatizing agent) | Chemical Shift (ppm) | δ1 (hypothetical) | δ2 (hypothetical) | Δδ (hypothetical) | Provides structural information and allows for direct calculation of ee from signal integration. Requires a chiral auxiliary. Data is based on the Mosher's acid method for amines and alcohols. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct or indirect separation of enantiomers. For aliphatic amino alcohols like 2-aminopentan-1-ol, which lack a strong chromophore, pre-column derivatization is often employed to enhance detection and improve chromatographic separation.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving this class of compounds.[3][4]
Protocol: Pre-column Derivatization with o-Phthaldialdehyde (OPA) and Mercaptoethanol [1]
-
Objective: To separate and quantify the enantiomers of 2-Aminopentan-1-ol after derivatization.
-
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Chiral Stationary Phase: Chiralcel OJ-3R column.
-
-
Reagents:
-
o-Phthaldialdehyde (OPA)
-
Mercaptoethanol
-
Ammonium formate
-
Acetonitrile (HPLC grade)
-
This compound sample
-
-
Procedure:
-
Derivatization: In a suitable vial, mix the 2-aminopentan-1-ol sample with a solution of OPA and mercaptoethanol in a borate buffer (pH 9.5). Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent isoindole derivatives.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM ammonium formate solution and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 450 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R)|] x 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For amino alcohols, derivatization is necessary to block the polar -NH2 and -OH groups, thereby increasing volatility and preventing peak tailing.[5]
Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) [5]
-
Objective: To separate and quantify the enantiomers of 2-Aminopentan-1-ol as their trifluoroacetyl derivatives.
-
Instrumentation:
-
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane)
-
This compound sample
-
-
Procedure:
-
Derivatization: Dissolve the 2-aminopentan-1-ol sample in the anhydrous solvent. Add pyridine followed by TFAA. Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization of both the amino and hydroxyl groups.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).
-
Detector Temperature: 280°C (for FID).
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), offers a powerful method for determining enantiomeric excess without the need for chromatographic separation.[7][8] The reaction of the amino alcohol with both enantiomers of Mosher's acid chloride forms diastereomeric esters, which exhibit distinct chemical shifts in the 1H or 19F NMR spectra.
Protocol: Mosher's Amide/Ester Analysis [8]
-
Objective: To determine the enantiomeric excess of 2-Aminopentan-1-ol by forming diastereomeric Mosher's esters/amides.
-
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
-
-
Reagents:
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Deuterated chloroform (CDCl3)
-
A suitable base (e.g., pyridine-d5)
-
This compound sample
-
-
Procedure:
-
Derivatization (in two separate NMR tubes):
-
Tube 1: Dissolve the 2-aminopentan-1-ol sample in CDCl3 in an NMR tube. Add a small amount of pyridine-d5, followed by (R)-(-)-MTPA chloride.
-
Tube 2: Prepare a second sample in the same manner using (S)-(+)-MTPA chloride.
-
-
NMR Analysis: Acquire high-resolution 1H NMR spectra for both samples.
-
Data Analysis:
-
Identify a well-resolved proton signal that is shifted differently in the two diastereomers.
-
Integrate the corresponding signals for the (R)- and (S)-diastereomers in the spectrum of the sample derivatized with one of the MTPA enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
-
Visual Workflow
The following diagrams illustrate the logical flow of each analytical method for determining the enantiomeric excess of this compound.
Caption: Workflow for Chiral HPLC analysis.
Caption: Workflow for Chiral GC analysis.
Caption: Workflow for NMR analysis.
References
- 1. Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Separating Amino Alcohol Enantiomers
The stereoselective analysis of amino alcohol enantiomers is of paramount importance in the pharmaceutical industry, as the pharmacological and toxicological properties of these chiral compounds can vary significantly between enantiomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amino alcohols, offering a variety of methodologies to achieve this. This guide provides an objective comparison of different chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical needs.
Overview of Chiral HPLC Separation Strategies
The resolution of enantiomers by HPLC can be broadly categorized into direct and indirect methods.
-
Direct Methods: These methods employ a chiral environment to distinguish between enantiomers. This is most commonly achieved using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the support material.[1] Alternatively, a chiral additive can be introduced to the mobile phase.[1] Direct methods are often preferred due to their convenience and the reduced risk of racemization during sample preparation.
-
Indirect Methods: In this approach, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[2]
This guide will focus on direct methods using various types of Chiral Stationary Phases (CSPs), which are the most widely used approach for the enantioseparation of amino alcohols. The primary CSPs utilized for this purpose include polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type, and ligand-exchange phases.[3][4]
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is critical for successful enantioseparation. The following tables summarize the performance of different CSPs for the separation of common amino alcohol enantiomers, providing key chromatographic parameters for comparison.
Table 1: Chiral Separation of Propranolol Enantiomers
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Pirkle-type | α-Burke 2® | Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate | 0.9 | UV (280 nm) | - | > 2.0 | [5][6] |
| Polysaccharide-based | Chiralcel OD-H | n-Hexane:Ethanol:Ammonia (70:30:0.4 v/v/v) | 0.4 | MS/MS | - | Baseline | [7] |
| Teicoplanin-based | Poroshell 120 Chiral-T | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | - | MS/MS | - | 2.4 - 3.1 | [8] |
Table 2: Chiral Separation of Metoprolol Enantiomers
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Polysaccharide-based | Chiralcel OD | - | - | - | High | High | [9][10] |
| α1-acid glycoprotein | Chiral-AGP | - | - | - | - | - | [9] |
| Cyclodextrin-based | Cyclobond I | - | - | - | - | - | [9] |
| Pirkle-type | Sumichiral OA-4900 | - | - | - | - | - | [9] |
| Polysaccharide-based | Chiralpak IG | Supercritical CO₂:Isopropanol/Methanol (75:25 v/v) with 0.1% Isopropylamine | 2.0 - 4.0 | UV (230 nm) | - | - | [11] |
Table 3: Chiral Separation of Albuterol (Salbutamol) Enantiomers
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Macrocyclic Glycopeptide | Chirobiotic V | - | - | - | - | - | [12][13] |
| Teicoplanin-based | - | Methanol:Acetic Acid:Ammonia (1000:5:1 v/v/v) | - | MS | - | - | [14] |
Table 4: Chiral Separation of Norephedrine Enantiomers
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Urea Derivative | - | Hexane:1,2-Dichloroethane:Isopropanol (73.5:25:1.5 v/v/v) | - | - | - | Optimized | [15] |
| Beta-cyclodextrin derivative | ORpak CDBS-453 | 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v) | 0.5 | UV (280 nm) | - | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the separation of propranolol and metoprolol enantiomers.
Protocol 1: Chiral Separation of Propranolol using a Pirkle-type CSP [5][6]
-
Column: α-Burke 2® (S,S)-dimethyl N-3,5-dinitrobenzoyl-α-amino-2,2-dimethyl-4-pentenylphosphonate (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of dichloromethane and methanol (90:10 v/v) containing 12 mM of ammonium acetate. The mobile phase should be freshly prepared, filtered, and degassed.
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 20 µL
-
Temperature: 24 °C ± 2 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the propranolol sample in the mobile phase to a suitable concentration.
Protocol 2: Chiral Separation of Metoprolol using a Polysaccharide-based CSP in SFC mode [11]
-
Column: Chiralpak IG
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) and an organic modifier in a 75:25 (v/v) ratio. The modifier consists of Isopropanol and Methanol (50:50 v/v) with 0.1% Isopropylamine.
-
Flow Rate: 2.0 - 4.0 mL/min
-
Column Temperature: 35 °C
-
Back Pressure: 120 bar
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a stock solution of racemic metoprolol in the organic modifier and dilute to the desired concentration.
Visualizing Chiral Separation Workflows and Mechanisms
Diagrams can aid in understanding the complex processes involved in chiral HPLC method development and the underlying separation mechanisms.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. eijppr.com [eijppr.com]
- 2. ovid.com [ovid.com]
- 3. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Synthesis Routes for Chiral Amino Alcohols
Introduction: The Indispensable Role of Chiral Amino Alcohols
Chiral amino alcohols are not merely organic molecules; they are foundational pillars in modern chemistry and pharmacology. Their structural motif, containing both an amine and an alcohol on a chiral scaffold, is prevalent in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] For instance, the HIV-1 integrase inhibitor Elvitegravir and the antituberculosis drug ethambutol both rely on chiral amino alcohol intermediates for their synthesis.[3] Beyond their direct biological activity, they are extensively used as highly effective chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in a myriad of asymmetric transformations.[4][5][6]
The critical challenge in their synthesis lies in the precise control of stereochemistry, often requiring the creation of one or more stereocenters with high enantiomeric and diastereomeric purity. While classical methods like the reduction of naturally occurring α-amino acids are valuable, they are often limited by the availability of the starting chiral pool.[7][8] This has spurred the development of a diverse array of catalytic and biocatalytic strategies.
This guide provides an in-depth comparison of key alternative synthesis routes, moving beyond simple protocols to explain the underlying principles and experimental rationale. We will explore asymmetric reductive methods, powerful biocatalytic transformations, stereospecific ring-opening reactions, and direct alkene functionalization, offering researchers the insights needed to select and implement the optimal strategy for their specific target.
Asymmetric Reductive Approaches: Mastering the Carbonyl
The reduction of a prochiral carbonyl group is one of the most direct and powerful methods to establish the stereocenter of the alcohol. The success of this approach hinges on the catalyst's ability to differentiate between the two faces of the carbonyl.
Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones
Asymmetric transfer hydrogenation has emerged as a robust and practical alternative to high-pressure hydrogenation, utilizing safe and readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[9]
Causality Behind the Method: The core of this methodology is a transition metal catalyst (typically Ruthenium or Iridium) coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[10][11] This coordination creates a well-defined chiral environment. The metal center activates the hydrogen donor, and the chiral ligand directs the subsequent hydride transfer to one specific face of the ketone substrate, thereby inducing high enantioselectivity.[12] The predictability and high efficiency of catalysts like Ru(II)-TsDPEN have made this a go-to method for the synthesis of important drug intermediates.[9]
Comparative Performance of ATH Catalysts:
| Catalyst System | Substrate Example | Hydrogen Donor | Yield (%) | e.e. (%) | Reference |
| Ru(II)/(S,S)-TsDPEN | Unprotected α-ketoamine 1b | HCOOH/NEt₃ | 95 | >99 | [9] |
| Ru(II)/(S,S)-TsDPEN | α-Amino ketone HCl salt | HCOOH/NEt₃ | 91 | 99.2 | [9] |
| [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | α-Amino Ketone | DMAB | N/A | >95 | [10] |
Experimental Protocol: Ruthenium-Catalyzed ATH of an Unprotected α-Ketoamine [9]
-
Catalyst Preparation: In a nitrogen-flushed glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) to a reaction vessel.
-
Reaction Setup: Add the α-amino ketone substrate (1.0 equiv) to the vessel.
-
Solvent and Reagent Addition: Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.
-
Reaction Execution: Seal the vessel and stir the mixture at the designated temperature (e.g., 28-60 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the chiral 1,2-amino alcohol.
Workflow for Asymmetric Transfer Hydrogenation:
Caption: Workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Biocatalysis: The Sustainable and Highly Selective Route
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions, often in aqueous media.[13][14] For chiral amino alcohol synthesis, this approach offers unparalleled enantioselectivity.
Reductive Amination via Engineered Amine Dehydrogenases (AmDHs)
This cutting-edge technique provides a direct and highly atom-economical route to chiral amino alcohols from α-hydroxy ketones.[1][3][15]
Causality Behind the Method: Amine dehydrogenases (AmDHs), often engineered from robust parent enzymes like amino acid dehydrogenases (AADHs), catalyze the asymmetric reductive amination of a ketone using ammonia as the sole, inexpensive amino donor.[15][16] The reaction is driven by a nicotinamide cofactor (NADH), which must be continuously regenerated for the process to be catalytic and cost-effective. This is achieved by coupling the primary reaction with a secondary "helper" enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADH.[15] The high stereoselectivity is dictated by the enzyme's active site, which binds the substrate in a specific orientation for a stereodefined hydride and ammonia addition.
Performance of Engineered AmDH in Synthesis:
| Substrate (α-Hydroxy Ketone) | Enzyme Variant | Conversion (%) | e.e. (%) | Reference |
| 1-Hydroxy-2-butanone | Engineered SpAmDH | >99 | >99 | [1][15] |
| 1-Hydroxy-2-pentanone | LfAmDH-M₀ | >99 | >99 | [3] |
| 1-Hydroxy-3-methyl-2-butanone | LfAmDH-M₀ | 97 | >99 | [3] |
Experimental Protocol: Whole-Cell Biocatalytic Reductive Amination [1][15]
-
Biocatalyst Preparation: Cultivate E. coli cells overexpressing the engineered AmDH and the cofactor regeneration enzyme (e.g., GDH). Harvest the cells by centrifugation and prepare a cell-free extract or use as a whole-cell catalyst.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).
-
Component Addition: To the buffer, add the α-hydroxy ketone substrate (e.g., 50 mM), the cofactor NAD⁺ (e.g., 1 mM), and the regeneration substrate glucose (e.g., 100 mM).
-
Initiation: Initiate the reaction by adding the prepared AmDH/GDH biocatalyst (as cell-free extract or whole cells).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the substrate to the amino alcohol product by HPLC after derivatization (e.g., with Marfey's reagent).[1]
-
Work-up: Terminate the reaction by denaturing the enzymes (e.g., by boiling). Centrifuge to remove cell debris and precipitated protein. The supernatant containing the chiral amino alcohol can be used directly or purified further.
Catalytic Cycle of AmDH-Mediated Synthesis:
Caption: Biocatalytic cycle for AmDH synthesis with cofactor regeneration.
Sharpless Asymmetric Aminohydroxylation (SAA): Direct Alkene Difunctionalization
The Sharpless Asymmetric Aminohydroxylation (SAA) is a landmark transformation that directly converts alkenes into vicinal amino alcohols with high regio- and enantioselectivity.[5][17][18]
Causality Behind the Method: This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL).[19][20] The nitrogen source is typically a salt of an N-halo sulfonamide, carbamate, or amide. The chiral ligand accelerates the reaction and, most importantly, creates a chiral binding pocket around the osmium center. This complex then adds across one face of the alkene in a syn-selective manner. The choice between the pseudoenantiomeric DHQ and DHQD based ligands allows for predictable access to either enantiomer of the amino alcohol product.[17]
Representative SAA Applications:
| Alkene Substrate | Nitrogen Source | Ligand | Yield (%) | e.e. (%) | Reference |
| Styrene | Chloramine-T | (DHQ)₂-PHAL | 92 | 99 | [20] |
| 1-Hexene | Chloramine-T | (DHQ)₂-PHAL | 70 | 90 | [20] |
| Methyl Cinnamate | AcNHBr | (DHQD)₂-PHAL | 80 | 99 | [17] |
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation [17][20]
-
Reagent Preparation: Prepare a solution of the nitrogen source (e.g., Chloramine-T trihydrate) in n-propanol/water.
-
Reaction Setup: In a separate flask, dissolve the chiral ligand (e.g., (DHQ)₂-PHAL) and the alkene substrate in n-propanol/water at room temperature.
-
Catalyst Addition: Cool the alkene/ligand mixture to 0 °C and add potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O). Stir until the catalyst dissolves.
-
Initiation: Add the nitrogen source solution to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Work-up and Purification: Quench the reaction by adding sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the pure chiral amino alcohol.
Conceptual Workflow of Sharpless Aminohydroxylation:
Caption: Key components and outcome of the SAA reaction.
Overall Comparison and Future Outlook
The choice of a synthetic route is a multifactorial decision, balancing stereoselectivity, substrate scope, scalability, and operational simplicity.
Comparative Summary of Synthesis Routes:
| Method | Stereoselectivity | Substrate Scope | Conditions | Key Advantage | Key Disadvantage |
| Asymmetric Transfer Hydrogenation | Excellent (often >99% e.e.) | Broad (various α-amino ketones) | Mild (25-60 °C) | High efficiency, operational simplicity.[9] | Requires precious metal catalysts. |
| Biocatalysis (AmDH) | Superb (>99% e.e.) | Specific to enzyme; requires α-hydroxy ketones | Very Mild (aqueous, ~30 °C) | Environmentally friendly, highly selective.[1][15] | Enzyme development may be needed for new substrates. |
| Sharpless Aminohydroxylation | Excellent (90-99% e.e.) | Broad (various alkenes) | Mild (0-25 °C) | Direct conversion of alkenes, predictable stereochem.[17] | Use of stoichiometric oxidant and toxic osmium. |
| Epoxide Ring-Opening | Excellent (transfers substrate chirality) | Dependent on chiral epoxide availability | Variable | High stereospecificity (SN2 inversion).[21] | Multi-step process (epoxide synthesis first). |
| Amino Acid Reduction | Excellent (transfers substrate chirality) | Limited to available amino acids | Variable (LiAlH₄ is harsh) | Utilizes inexpensive chiral pool.[7] | Stoichiometric, potent reductants often needed. |
Expert Outlook:
The field of chiral amino alcohol synthesis is continually advancing toward greater efficiency and sustainability. The future will likely see an increased adoption of biocatalytic cascades , where multiple enzymatic steps are combined in a single pot to create complex molecules from simple achiral starting materials, minimizing waste and purification steps.[22][23] Furthermore, novel strategies in transition metal catalysis, such as the recently developed chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines, are opening new avenues for constructing vicinal stereocenters from basic feedstocks.[2][24] These innovative methods promise to deliver these vital chiral building blocks with greater precision, lower environmental impact, and broader structural diversity, empowering the next generation of drug discovery and development.
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jocpr.com [jocpr.com]
- 8. rroij.com [rroij.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ursa.cat [ursa.cat]
- 22. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of (S)-2-Aminopentan-1-ol
This guide provides a comparative analysis of the spectroscopic data for (S)-2-Aminopentan-1-ol against its enantiomer, (R)-2-Aminopentan-1-ol. It is intended for researchers, scientists, and drug development professionals who require accurate and validated data for chiral molecules. The information presented herein is essential for confirming the identity, purity, and structure of this compound in a laboratory setting.
Spectroscopic Data Comparison
The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Under standard, achiral conditions, the NMR, IR, and MS spectra of enantiomers are identical. Chiral differentiation would necessitate specialized techniques such as chiral chromatography or the use of chiral resolving agents in NMR spectroscopy. The optical rotation is the distinguishing physical property between enantiomers.
Physical Properties
| Property | This compound | (R)-2-Aminopentan-1-ol |
| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol | 103.16 g/mol |
| Melting Point | 44-48 °C | 44-48 °C[1][2] |
| Optical Rotation | [α]₂₀/D +17°, c = 1 in chloroform | [α]₂₀/D −17°, c = 1 in chloroform[1] |
¹H NMR Spectroscopy
The proton NMR spectrum of 2-aminopentan-1-ol in an achiral solvent like CDCl₃ will show distinct signals for the protons on the pentyl chain, the aminomethyl group, and the hydroxyl and amine groups. The chemical shifts (δ) are reported in parts per million (ppm).
| Protons | Multiplicity | Chemical Shift (ppm) |
| CH₃ | Triplet | ~0.9 |
| CH₂ (at C4) | Multiplet | ~1.3 |
| CH₂ (at C3) | Multiplet | ~1.4 |
| NH₂ & OH | Broad Singlet | Variable |
| CH (at C2) | Multiplet | ~2.8 |
| CH₂ (at C1) | Multiplet | ~3.3, ~3.6 |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) |
| C5 (CH₃) | ~14.2 |
| C4 (CH₂) | ~19.5 |
| C3 (CH₂) | ~36.0 |
| C2 (CH) | ~57.0 |
| C1 (CH₂OH) | ~66.5 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3300-3400 (broad) |
| N-H stretch (amine) | 3280-3350 (medium) |
| C-H stretch (alkane) | 2850-2960 (strong) |
| N-H bend (amine) | 1590-1650 (medium) |
| C-O stretch (alcohol) | 1050-1150 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 2-aminopentan-1-ol, the molecular ion peak [M]⁺ would be observed at m/z = 103.
| Fragment | m/z |
| [M]⁺ | 103 |
| [M-H₂O]⁺ | 85 |
| [M-CH₂OH]⁺ | 72 |
| [CH(NH₂)CH₂OH]⁺ | 60 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum with a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid or liquid sample directly on the ATR crystal.[4]
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
The resulting spectrum will show the molecular ion peak and characteristic fragment ions.
-
Workflow for Spectroscopic Data Validation
The following diagram illustrates the logical workflow for the validation of spectroscopic data for a chiral compound like this compound.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to the Catalytic Activity of Amino Alcohol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohol-derived ligands are a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a wide array of chiral molecules critical for the pharmaceutical and fine chemical industries. Their efficacy stems from the formation of stable, chiral metal complexes that create a sterically defined environment, directing the facial selectivity of prochiral substrates. This guide provides a comparative overview of the catalytic performance of several prominent amino alcohol-derived ligands in two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
Data Presentation: Performance in Asymmetric Catalysis
The catalytic efficiency of chiral ligands is primarily evaluated based on the chemical yield and the enantiomeric excess (ee) of the product. The following tables summarize the performance of various amino alcohol-derived ligands in two distinct and widely studied asymmetric transformations.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The data below is for the addition of diethylzinc to benzaldehyde to yield 1-phenyl-1-propanol.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 95 | 94 | (R) |
| N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | up to 97 | up to 97 | Not Specified |
| Carbohydrate-Based β-Amino Alcohols | up to 100 | up to 98 | (S) |
| Ligand 13a/13b (from Sharpless epoxidation) | nearly quantitative | 95 | Not Specified |
Asymmetric Transfer Hydrogenation of Acetophenone
This reaction is a key method for the synthesis of chiral secondary alcohols, where isopropanol often serves as the hydrogen source. The data below is for the reduction of acetophenone to 1-phenylethanol.
| Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | Noyori-type Ru-catalyst | High | 92[1] |
| Chiral β-amino alcohols | Ru, Rh, or Ir complexes | up to >99 | up to 73[2] |
| (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2 | Very good | up to 82[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and success of catalytic asymmetric reactions. Below are generalized protocols for the two representative reactions discussed.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in an anhydrous solvent such as toluene (5 mL).[4]
-
Addition of Reagents: The solution is cooled to 0 °C using an ice bath. To this stirred solution, a solution of diethylzinc in hexane (e.g., 1.0 M solution, 2.2 mmol) is added dropwise.[4] The mixture is stirred for approximately 30 minutes at 0 °C.
-
Reaction Initiation: Benzaldehyde (e.g., 1.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
General Experimental Protocol for the Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, the ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral amino alcohol ligand are dissolved in isopropanol. A base, such as potassium hydroxide or sodium isopropoxide, is added to the mixture, which is then stirred at a specified temperature (e.g., 50-80 °C) for a short period to form the active catalyst.
-
Reaction Execution: Acetophenone is added to the catalyst solution.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC) or TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated.
-
Purification and Analysis: The resulting crude product is purified by column chromatography or distillation to yield the enantiomerically enriched 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC.
Mandatory Visualization
Catalytic Cycle for the Enantioselective Addition of Diethylzinc to a Benzaldehyde
The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand.
Caption: Catalytic cycle for the addition of diethylzinc to benzaldehyde.
Experimental Workflow for Asymmetric Transfer Hydrogenation
The diagram below outlines a typical experimental workflow for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
References
A Comparative Guide to Chiral Auxiliary Synthesis: A Cost-Benefit Analysis for Researchers
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of the available chiral auxiliary synthesis methods is paramount. This guide provides an objective comparison of four widely used classes of chiral auxiliaries: Evans-type oxazolidinones, pseudoephedrine-based auxiliaries, Oppolzer's camphorsultam, and (+)-pinanediol. The analysis is supported by experimental data, detailed protocols, and a clear visualization of the synthetic workflows.
Comparative Analysis of Chiral Auxiliary Synthesis
The selection of an appropriate chiral auxiliary is a multi-faceted decision that involves a trade-off between cost, synthetic efficiency, stereochemical control, and the ease of auxiliary removal and recycling. The following table summarizes the key quantitative metrics for the synthesis of these four common chiral auxiliaries.
| Chiral Auxiliary | Starting Material(s) | Key Reagents | Typical Yield (%) | Enantiomeric/Diastereomeric Excess | Estimated Cost per 10g | Recyclability |
| Evans-type Oxazolidinone | L-Amino acid ethyl ester HCl | Di-tert-butyl dicarbonate, Sodium borohydride | ~98% (from amino ester) | >98% ee | Moderate | High (>92%) |
| Pseudoephedrine-based | Benzil, Methylamine | Lithium aluminum hydride, Mandelic acid | ~87% (from amino alcohol) | >99% ee (after resolution) | Low to Moderate | High |
| Oppolzer's Camphorsultam | (1S)-(+)-10-Camphorsulfonyl chloride | Lithium aluminum hydride | ~92% | >99% de | High | Moderate (48-79%)[1] |
| (+)-Pinanediol | (+)-α-Pinene | Potassium permanganate | 61-77%[2] | >99% ee[2] | Low | High (up to 98%)[3] |
Note: Cost estimations are based on reagent prices from various suppliers and may fluctuate. The cost per 10g is an approximation for the synthesis of the auxiliary itself.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are essential for the successful synthesis of chiral auxiliaries. Below are the methodologies for the preparation of each of the discussed auxiliaries, accompanied by visualizations of the experimental workflows.
Evans-type Oxazolidinone Synthesis
Evans auxiliaries are synthesized from readily available α-amino acids. The following protocol describes a high-yielding, two-step procedure from the corresponding amino acid ethyl ester.
Experimental Protocol:
-
N-Boc Protection: To a solution of the L-amino ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water, add sodium carbonate (2.0 eq). Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.1 eq). Stir the mixture at room temperature for 3 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reductive Cyclization: Dissolve the N-Boc protected amino ester (1.0 eq) in a suitable solvent (e.g., THF). Add sodium borohydride (2.0 eq) in portions at 0°C. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product into an organic solvent. After purification by chromatography or recrystallization, the Evans oxazolidinone is obtained in high yield and enantiomeric purity.
Pseudoephedrine-based Auxiliary Synthesis
Pseudoephedrine and its analogs are cost-effective chiral auxiliaries. A practical, scalable synthesis of a pseudoephedrine analog, pseudoephenamine, starts from inexpensive benzil.
Experimental Protocol:
-
Imine Formation: Condense benzil (1.0 eq) with a 40 wt% aqueous solution of methylamine (excess) in a mixture of methanol and water at 50°C to form the mono-methylimine derivative.
-
Diastereoselective Reduction: Reduce the imine derivative with lithium aluminum hydride (LAH) in an appropriate solvent like THF. This step produces a racemic mixture of the threo-amino alcohol.
-
Resolution: Resolve the racemic amino alcohol using a chiral resolving agent such as mandelic acid. Diastereomeric salt formation and subsequent crystallization allow for the separation of the desired enantiomer.
-
N-Methylation (if required): For pseudoephedrine itself, a final N-methylation step would be necessary.
Oppolzer's Camphorsultam Synthesis
Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor. Its synthesis involves the reduction of the corresponding sulfonylimine.
Experimental Protocol:
-
Imine Formation: (1S)-(+)-10-Camphorsulfonyl chloride is treated with an amine source to form the corresponding camphorsulfonylimine.
-
Reduction: The camphorsulfonylimine is reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in THF. Due to the low solubility of the imine, a Soxhlet extractor can be used to slowly introduce it to the LAH solution, improving efficiency.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by recrystallization from ethanol to yield the pure camphorsultam. This procedure typically yields the product in high diastereomeric purity.[4]
(+)-Pinanediol Synthesis
(+)-Pinanediol is a versatile chiral diol derived from the naturally abundant and inexpensive monoterpene, (+)-α-pinene.
Experimental Protocol:
-
Oxidation: (+)-α-Pinene is oxidized using potassium permanganate in an aqueous solution. The reaction is typically carried out in the presence of a co-solvent like t-butanol and under basic conditions (pH ~13).
-
Temperature Control: The reaction temperature is maintained at around 40°C for several hours.
-
Work-up and Purification: After the reaction is complete, the manganese dioxide byproduct is filtered off. The aqueous layer is then extracted with an organic solvent. The crude (+)-pinanediol is purified by recrystallization or chromatography. This method provides the diol with high enantiomeric excess.[2][3]
Conclusion
The synthesis of chiral auxiliaries is a critical first step in many asymmetric transformations. This guide provides a comparative framework for selecting an appropriate auxiliary based on a cost-benefit analysis.
-
Evans-type oxazolidinones offer high yields and excellent stereocontrol, making them a reliable choice, albeit at a moderate cost.
-
Pseudoephedrine-based auxiliaries are highly cost-effective and provide excellent enantiomeric excess after resolution, making them attractive for large-scale applications.
-
Oppolzer's camphorsultam is a powerful auxiliary for achieving high diastereoselectivity, but its synthesis is more expensive.
-
(+)-Pinanediol , derived from a natural product, is an economical and highly recyclable option that provides excellent enantiomeric excess.
Ultimately, the optimal choice of a chiral auxiliary synthesis method will depend on the specific requirements of the target molecule, the scale of the synthesis, and the available budget. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their asymmetric synthesis strategies.
References
- 1. Potassium Permanganate, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 2. CN102584538B - Synthesis method of chiral 2,3-pinanediol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Catalyst Performance in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts in four key asymmetric reactions: the Aldol Reaction, the Michael Addition, the Noyori Asymmetric Hydrogenation, and the Pictet-Spengler Reaction. The data presented is collated from the literature to aid researchers in selecting the optimal catalytic system for their specific needs.
Asymmetric Aldol Reaction: A Comparative Analysis
The asymmetric aldol reaction is a fundamental method for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Here, we compare the performance of several organocatalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Performance Data
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 20 | Brine | 48 | 92 | 95:5 | 93 (anti) | [1] |
| L-Prolinamide (3h) | 20 | Acetone | 48 | 65 | - | 93 | [2] |
| Amphiphilic Organocatalyst 2 | - | Emulsion | 14 | 95 | 92:8 | 99 (anti) | |
| Tripod L-Prolinamide | - | - | - | 96 | 88:12 | 97 | [3] |
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction
A representative protocol for the (S)-proline-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is as follows:
To a vial charged with (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL) are added cyclohexanone (1.5 mmol) and the aromatic aldehyde (0.3 mmol) at room temperature. The reaction mixture is sealed and stirred for the desired time. Upon completion, the reaction is quenched and the product is extracted. The yield and stereoselectivity are determined after purification.[4]
Experimental Workflow: Asymmetric Aldol Reaction
A general experimental workflow for the asymmetric aldol reaction.
Asymmetric Michael Addition: Catalyst Comparison
The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate addition. The following table compares the performance of different organocatalysts in the addition of isobutyraldehyde to trans-β-nitrostyrene.
Performance Data
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (d) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Primary Amine-Guanidine (6a) | 20 | Imidazole | Toluene | 5 | 22 | 53 | [5] |
| α,β-Dipeptide (4) | 10 | DMAP/Thiourea | Solvent-free | - | - | High | [6] |
| (R,R)-DPEN-Thiourea (1b) | - | - | Water | - | 94-99 | 97-99 | [7] |
Experimental Protocol: Thiourea-Catalyzed Michael Addition
A general procedure for the thiourea-catalyzed Michael addition of isobutyraldehyde to trans-β-nitrostyrene is as follows:
To a mixture of the thiourea catalyst (10 mol%), isobutyraldehyde, and trans-β-nitrostyrene in a suitable solvent (or solvent-free), an additive such as DMAP may be added. The reaction is stirred at the specified temperature until completion. The product is then isolated and purified, and the enantiomeric excess is determined by chiral HPLC.[6]
Asymmetric Noyori Hydrogenation: Ligand Effects
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Below is a comparison of different ruthenium-based catalysts for the hydrogenation of acetophenone.
Performance Data
| Catalyst | Base | Pressure (psi) | Temperature | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl₂[(R)-BINAP] | - | 1100 | 30 °C | - | - | [8] |
| RB-Ru-RD | t-BuOK | 100 | Room Temp. | - | - | [9] |
| RuH₂[(S)-XylBINAP][(S,S)-DPEN] | - | - | - | - | High | [10] |
Note: Direct comparison is challenging due to variations in reported reaction conditions.
Experimental Protocol: Noyori Asymmetric Hydrogenation
A representative experimental procedure for the Noyori asymmetric hydrogenation is as follows:
A Schlenk flask is charged with the substrate (e.g., acetylacetone, 315 mmol) and ethanol (32.3 mL), and the solution is sparged with nitrogen. In a glovebox, RuCl₂[(R)-BINAP] (0.1 mol%) is added. The mixture is transferred to a Parr bomb, which is then purged and pressurized with hydrogen (e.g., 1100 psi). The reaction is stirred at a controlled temperature (e.g., 30 °C) for several days. After releasing the pressure, the product is isolated and purified.[8]
Reaction Mechanism: Noyori Asymmetric Hydrogenation
Catalytic cycle of the Noyori asymmetric hydrogenation.
Asymmetric Pictet-Spengler Reaction: A Comparison of Catalysts
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. The development of asymmetric variants has been a significant focus, with various types of catalysts being explored.
Performance Data
| Catalyst Type | Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoric Acid | (R)-4g | Isatin | >95 | >99 | [11] |
| Thiourea | 4a | p-chlorobenzaldehyde | 54 | 88 | [12][13] |
| Chiral Phosphoric Acid | - | Aromatic/Aliphatic | 77-97 | up to 87 | [14] |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
A general protocol for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst is as follows:
In a flame-dried flask under an inert atmosphere, the chiral phosphoric acid catalyst (5-10 mol%) is dissolved in a dry, aprotic solvent (e.g., toluene). The β-arylethylamine is added, and the mixture is cooled. The aldehyde is then added dropwise, and the reaction is stirred until completion. The product is isolated and purified after a standard work-up.[15]
This guide provides a snapshot of the comparative performance of various catalysts in key asymmetric reactions. It is important to note that the optimal catalyst and reaction conditions are highly substrate-dependent, and further optimization is often necessary to achieve the desired yield and enantioselectivity. The provided experimental protocols serve as a starting point for developing robust and efficient asymmetric syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pages.jh.edu [pages.jh.edu]
- 14. figshare.com [figshare.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Purity
In the development and manufacturing of pharmaceuticals, the precise determination of enantiomeric purity is of paramount importance.[1] Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, necessitating strict analytical control.[1][2] Cross-validation of analytical methods is a critical process that ensures the reliability, consistency, and accuracy of these purity measurements across different analytical techniques.[1][3] This guide provides a comprehensive comparison of the primary analytical methods for determining chiral purity, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting and validating the most suitable methods for their needs.
The most commonly employed analytical techniques for chiral resolution are chromatographic methods.[1] These techniques utilize a chiral stationary phase (CSP) or a chiral selector in the mobile phase/electrolyte to induce differential interactions with each enantiomer, thereby enabling their separation.[1][4] High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique, while Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer powerful alternatives with distinct advantages.[1][5]
Comparative Performance of Analytical Methods
The choice of an analytical method for chiral purity is contingent on several factors, including the properties of the analyte, the required sensitivity and accuracy, sample availability, and desired throughput.[2] The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the analysis of chiral compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 1.5 for baseline separation; often targeting ≥ 1.7 for robust quantification.[2] | Generally high, often superior to HPLC. | High to very high separation efficiency.[4] |
| Selectivity (α) | > 1.1 indicates good separation.[2] | High enantiorecognition ability.[6] | Can be finely tuned by choice of chiral selector.[4] |
| Analysis Time | 10 - 30 minutes, can be optimized.[2] | Significantly faster than HPLC, often only a few seconds.[7] | Typically fast, often within 10 minutes.[8] |
| Limit of Detection (LOD) | ng/mL to µg/mL range, dependent on the detector.[2] | Comparable to HPLC. | Typically in the µg/mL range.[8] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range, typically 3x the LOD.[2] | Comparable to HPLC. | Typically in the µg/mL range.[8] |
| Precision (%RSD) | < 2% for the major enantiomer.[2] | Comparable to HPLC. | Good, with RSD values often below 10%.[9] |
| Advantages | Robust, versatile, wide availability of CSPs, well-established.[2][5] | Fast separations, reduced organic solvent consumption, environmentally friendly.[1][7] | High efficiency, minimal sample and solvent requirements, flexible selector choice.[1][4] |
| Disadvantages | Longer run times, can be expensive.[5] | Requires specialized instrumentation. | Sensitivity can be lower than chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques. The following protocols provide a general starting point for method development and cross-validation.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is a common starting point for new chiral compounds.[5]
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution.[5]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.[10]
-
Injection Volume: 10-20 µL.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and using the same stationary phases as normal-phase HPLC.[1]
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.[1]
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 2-4 mL/min.[1]
-
Outlet Pressure: 100-150 bar.[1]
-
Column Temperature: 35-40°C.[1]
-
Detection Wavelength: As determined for HPLC.[1]
-
Injection Volume: 1-5 µL.[1]
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.[1]
Protocol 3: Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency technique that is particularly useful for polar compounds and when sample volume is limited.[1]
-
Instrumentation: Capillary electrophoresis system with a UV detector.[1]
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]
-
Background Electrolyte (BGE): A buffer solution (e.g., 25-50 mM phosphate buffer) at a specific pH, containing a chiral selector.[1][8]
-
Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin at 10-20 mg/mL) are commonly used.[1]
-
Voltage: 15-25 kV.[1]
-
Capillary Temperature: 25°C.[1]
-
Detection: On-capillary UV detection at the appropriate wavelength.[1]
-
Injection: Hydrodynamic or electrokinetic injection.[1]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[1]
Cross-Validation Workflow and Logical Relationships
A structured workflow is essential for a successful cross-validation study to ensure that different analytical techniques produce comparable and reliable results.[1] The validation of chiral purity methods should generally adhere to compendial and regulatory guidelines such as those from the ICH.[11]
Caption: Workflow for cross-validating two analytical techniques for chiral purity.
The interrelationship of key validation parameters is crucial for establishing a robust analytical method. Specificity, linearity, accuracy, precision, and sensitivity are all interconnected and must be thoroughly evaluated.
Caption: Interrelationship of key validation parameters for a chiral analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. MISER chiral supercritical fluid chromatography for high throughput analysis of enantiopurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-2-Aminopentan-1-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-2-Aminopentan-1-ol, ensuring compliance and minimizing risk.
This compound and its analogs are categorized as hazardous waste and require disposal through an approved waste management facility. Improper disposal, such as pouring it down the drain, can lead to harmful environmental consequences and may violate regulations.[1][2][3][4]
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as aminopropanol, aminobutanol, and other aminopentanol isomers indicate that it should be handled as a substance that can cause skin and eye irritation or damage.[1][5][6][7] Always consult the specific SDS for the material you are using. General hazard classifications for similar amino alcohols are summarized below.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe burns.[1][6] | Category 1B or 2 |
| Serious Eye Damage/Irritation | Can cause serious eye damage or irritation.[1][6] | Category 1 or 2A |
| Acute Oral Toxicity | May be harmful if swallowed.[5] | Category 4 |
| Flammability | Some amino alcohols are combustible liquids.[1] | Category 3 |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
This protocol outlines the immediate operational steps for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and related waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[3][8]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).[3][8]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1]
-
Collect both the neat chemical waste and any contaminated materials (e.g., pipette tips, absorbent materials) in this designated container.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and isolate the area to prevent exposure.
-
Wear appropriate PPE before attempting cleanup.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1]
-
Ensure the storage area is designated for corrosive and flammable materials if applicable.[1]
-
The container should be stored in secondary containment to prevent leaks from spreading.
4. Final Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company. [3][4][6] Do not attempt to dispose of the chemical waste through normal trash or sanitary sewer systems.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the SDS if available.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling (S)-2-Aminopentan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of (S)-2-Aminopentan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin, eye, and respiratory irritant[1][2][3]. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory to minimize risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent use of this equipment is essential to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standard. A face shield may be required for splash hazards.[4] | To protect against splashes and vapors that can cause serious eye irritation[2]. |
| Hand Protection | Nitrile or butyl rubber gloves. Check for glove integrity before each use. | To prevent skin contact, which can cause irritation[2]. |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron.[4][5] | To protect against spills and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[1] | To be used in case of insufficient ventilation to prevent respiratory irritation[2][6]. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[5].
1. Preparation and Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for this compound before starting any work[7].
- Ensure that an eyewash station and safety shower are readily accessible[5][6].
- Prepare all necessary equipment and reagents before bringing the chemical into the work area.
- Inspect all PPE for damage and ensure a proper fit.
2. Weighing and Transferring:
- Perform all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
- Use a non-sparking spatula or other appropriate utensils.
- Keep the container of this compound closed when not in use.
3. Dissolving and Mixing:
- When dissolving or mixing, add this compound slowly to the solvent to avoid splashing.
- If the process generates heat, use a cooling bath to control the temperature.
- Ensure adequate mixing without creating aerosols.
4. Post-Handling:
- Thoroughly clean the work area after use.
- Decontaminate all equipment that has come into contact with the chemical.
- Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water[4].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and compatible hazardous waste container[5].
- Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[7][8].
3. Disposal Procedure:
- Dispose of the hazardous waste through a licensed environmental disposal company.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before being disposed of or recycled.
Emergency Procedures
Spill:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and clean the spill site once the material has been removed.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]
- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
